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  • Product: Didodecyl carbonate
  • CAS: 6627-45-8

Core Science & Biosynthesis

Foundational

The Thermophysical Architecture and Phase Behavior of Didodecyl Carbonate: A Technical Guide for Advanced Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary Didodecyl carbonate (DDC), also known as dilauryl carbonate (CAS: 6627-45...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

Didodecyl carbonate (DDC), also known as dilauryl carbonate (CAS: 6627-45-8), is a symmetrical, medium-to-long-chain oleochemical dialkyl carbonate. Historically relegated to niche lubricant applications, DDC has emerged as a critical functional excipient in lipid nanoparticle (LNP) drug delivery systems and a high-efficiency Phase Change Material (PCM) for thermal energy storage. This guide provides a rigorous analysis of DDC’s thermophysical properties, the causality behind its phase behavior, and self-validating experimental workflows necessary for its characterization.

Molecular Architecture & Mesoscopic Segregation

The utility of DDC is fundamentally dictated by its molecular topology. The molecule features a highly polar, hydrogen-bond-accepting carbonate core flanked by two apolar, twelve-carbon (lauryl) aliphatic chains.

In both liquid and solid states, DDC undergoes a phenomenon known as mesoscopic spatial segregation 1. The polar carbonate moieties stack via dipole-dipole interactions, while the long apolar tails align through extensive Van der Waals forces. This micro-compartmentalization results in unexpectedly low shear viscosity for a molecule of its molecular weight and highly predictable, sharp phase transitions. In drug development, this structural behavior allows DDC to seamlessly integrate into the lipid bilayer of LNPs, enhancing structural integrity while maintaining a fluidic core for controlled active pharmaceutical ingredient (API) release.

Mesoscopic_Segregation M1 Didodecyl Carbonate (DDC) Molecular Structure M2 Polar Carbonate Core (Dipole Interactions) M1->M2 M3 Apolar Alkyl Chains (Van der Waals Forces) M1->M3 M4 Mesoscopic Spatial Segregation M2->M4 Core Stacking M3->M4 Chain Alignment M5 Enhanced LNP Stability & Controlled Release M4->M5 Structural Integrity

Logical relationship between DDC's molecular structure and LNP stability.

Thermophysical Profiling

Understanding the thermal boundaries of DDC is critical for downstream processing, whether formulating a temperature-sensitive biologic or engineering a direct-contact thermal energy storage system 2. The following table synthesizes the core quantitative data of pure DDC:

Thermophysical PropertyValueCausality & Scientific Significance
Peak Melting Point 19.3 °CDictated by the C12 chain length. Allows DDC to remain solid at lower room temperatures but melt upon physiological contact (37 °C) 3.
Peak Freezing Point 14.3 °CExhibits minimal supercooling (ΔT ≈ 5 °C), ensuring reliable phase transition reversibility without the need for nucleating agents.
Latent Heat of Melting 200 J/gHigh energy density resulting from the extensive, ordered crystalline packing of the lauryl chains during solidification.
Latent Heat of Freezing 199 J/gNear-perfect thermal and enthalpic reversibility, which is an absolute requirement for long-lifecycle Phase Change Materials (PCMs).
Kinematic Viscosity ~15.7 mm²/s (at 40 °C)The interruption of the aliphatic chain by the carbonate moiety prevents excessive entanglement, maintaining low viscosity for microfluidic mixing.

Experimental Workflows: Synthesis & Thermal Analysis

To ensure scientific integrity, protocols must not merely be a sequence of actions; they must be designed as self-validating systems where the outcome of one step inherently proves the success of the previous.

Protocol 1: Base-Catalyzed Transesterification Synthesis of DDC

The synthesis of DDC avoids toxic phosgene by utilizing the transesterification of dimethyl carbonate (DMC) with dodecanol 4.

  • Step 1: Reagent Loading: In a 250 mL three-neck reactor equipped with a mechanical stirrer and a Dean-Stark apparatus, combine DMC and dodecanol in a 1:3 molar ratio. Causality: An excess of dodecanol drives the equilibrium forward according to Le Chatelier's principle.

  • Step 2: Catalysis: Introduce 5 wt% Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ provides a mild, heterogeneous basic site that facilitates the nucleophilic attack of the dodecanol oxygen on the DMC carbonyl carbon without inducing unwanted etherification side reactions.

  • Step 3: Reflux & Shift: Heat the mixture to 75–80 °C. Continuously remove the methanol byproduct via the Dean-Stark trap to prevent the reverse reaction.

  • Step 4: Self-Validation Check (GC Analysis): Sample the reactor and run through Gas Chromatography (GC). The reaction is a two-step process forming an asymmetric intermediate (methyl dodecyl carbonate) before forming DDC. Validation: If the intermediate peak persists, the reaction is incomplete; extend reflux time. The protocol validates itself when the intermediate peak reaches baseline and the DDC peak plateaus.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Behavior

Accurate thermophysical profiling requires precise control over the thermal history of the sample.

  • Step 1: Encapsulation: Weigh exactly 5.0 to 10.0 mg of high-purity DDC into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents mass loss via volatilization, which would artificially skew the latent heat calculations.

  • Step 2: Thermal History Erasure: Heat the sample to 60 °C and hold for 5 minutes, then rapidly quench to -20 °C. Causality: This erases previous crystalline memory, ensuring all apolar chains start from a uniform amorphous state before crystallization.

  • Step 3: Controlled Ramping: Ramp the temperature from -20 °C to 60 °C at a strict rate of 0.5 to 5.0 °C/min. Causality: A slow heating rate is mandated to prevent thermal lag across the sample, ensuring that the recorded endothermic/exothermic peaks accurately reflect the mesoscopic structural rearrangements rather than instrumental artifacts.

  • Step 4: Self-Validation Check (Enthalpic Recovery): Integrate the area under the melting peak to calculate the latent heat (ΔH). Validation: The calculated ΔH must fall within 198–202 J/g. If ΔH is significantly lower or the peak is broadened, it indicates incomplete crystallization or the presence of impurities (e.g., unreacted dodecanol). The sample must be re-purified.

DSC_Workflow N1 Sample Preparation (DDC in hermetic pan) N2 Thermal Cycling (0.5 - 5.0 °C/min) N1->N2 Load into DSC N3 Phase Transition Mapping (Melting/Freezing Peaks) N2->N3 Record Heat Flow N4 Latent Heat Integration (ΔH Calculation) N3->N4 Peak Integration N5 Data Validation (Thermogram Analysis) N4->N5 Output QA/QC

DSC workflow for determining thermophysical phase transitions of DDC.

Strategic Applications in Drug Development

For drug development professionals, the phase behavior of DDC presents a unique opportunity in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Because DDC melts at 19.3 °C, it exists as a highly ordered solid under refrigerated storage conditions (2–8 °C), effectively locking the API within its mesoscopic compartments and preventing premature leakage or degradation.

Upon administration and equilibration to physiological temperatures (37 °C), DDC undergoes a complete phase transition to a low-viscosity liquid. This phase change disrupts the rigid LNP matrix, triggering a controlled, thermodynamically driven release of the therapeutic payload. Furthermore, its inherent biocompatibility and low toxicity profile make it an optimal green-solvent alternative to traditional, harsher lipid excipients.

References

  • Physical properties of oleochemical carbonates Source: ResearchGate URL
  • Thermal characteristics of oleochemical carbonate binary mixtures for potential latent heat storage Source: ResearchGate URL
  • Search for Phase Change Materials and Refrigerants for Direct-Contact Thermal Energy Storage Source: ACS Publications URL
  • Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties Source: CORE URL

Sources

Exploratory

Didodecyl Carbonate Solubility Parameters in Organic Solvents: A Technical Guide to Thermodynamics and Solvation Mechanics

Executive Summary The transition toward sustainable, bio-based solvents and functional materials has elevated the importance of long-chain dialkyl carbonates (DACs). Didodecyl carbonate (DDC, CAS: 6627-45-8), also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, bio-based solvents and functional materials has elevated the importance of long-chain dialkyl carbonates (DACs). Didodecyl carbonate (DDC, CAS: 6627-45-8), also known as dilauryl carbonate, represents a critical node in this chemical family. Unlike its short-chain homologues (e.g., dimethyl carbonate), DDC exhibits extreme hydrophobicity, low volatility, and unique phase-change properties. This whitepaper provides an in-depth analysis of DDC’s solubility parameters, the microscopic morphology driving its solvation mechanics, and the self-validating experimental protocols required for its synthesis and thermodynamic profiling.

Thermodynamic Profiling: Hansen Solubility Parameters (HSP)

Predicting the solubility of DDC in organic solvents requires a granular understanding of its cohesive energy density. The Hansen Solubility Parameter (HSP) framework divides this energy into three intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

As the alkyl chain length increases from C1 (dimethyl) to C12 (didodecyl), the thermodynamic profile of the carbonate undergoes a radical transformation. The C12 aliphatic chains sterically shield the central carbonate electrophilic center, preventing solvent molecules from accessing the oxygen lone pairs for hydrogen bonding. This steric hindrance drastically reduces the cohesive energy density associated with polar and H-bonding interactions[1].

Table 1: Hansen Solubility Parameters of Select Dialkyl Carbonates

Solvent / CompoundCAS NumberDispersion ( δD​ )Polar ( δP​ )H-Bonding ( δH​ )Total Hildebrand ( δT​ )
Dimethyl Carbonate (DMC)616-38-615.53.99.720.3[2]
Diethyl Carbonate (DEC)105-58-815.33.16.116.7
Didodecyl Carbonate (DDC) 6627-45-8 15.7 2.7 2.0 16.0 [1]

Note: All values are expressed in MPa1/2 . The drastic drop in δH​ for DDC highlights its transition from a polar solvent to a highly lipophilic compound.

Microscopic Morphology & Solvation Mechanics

The solubility behavior of DDC is not merely a function of bulk thermodynamics; it is dictated by its microscopic morphology. Advanced X-ray scattering and Molecular Dynamics (MD) simulations reveal that long-chain DACs do not form homogeneous isotropic liquids. Instead, they exhibit a distinct degree of mesoscopic spatial segregation [3].

The Causality of Segregation: The highly polar carbonate moieties ( π -systems) strongly attract one another via dipole-dipole interactions, stacking into localized "cores." Simultaneously, the apolar dodecyl tails extend outward to maximize van der Waals interactions, forming an apolar corona. This compartmentalized, micelle-like morphology means that when DDC is introduced to an organic solvent, the solvent must thermodynamically favor the apolar aliphatic tails to achieve miscibility. Consequently, DDC is highly miscible with non-polar solvents (alkanes, ethers) but violently phase-separates from polar solvents (water, short-chain alcohols)[1].

Table 2: DDC Miscibility Profile in Common Organic Solvents

Solvent ClassExample SolventEst. RED ValueEmpirical Miscibility
AlkanesHexane, Heptane< 0.8Highly Miscible
Fatty EthersDioctyl ether< 0.9Highly Miscible[1]
EstersEthyl Acetate~ 1.0Soluble
Short-chain AlcoholsMethanol, Ethanol> 1.5Immiscible
Aqueous H2​O > 3.0Immiscible

Experimental Protocols

Synthesis of Didodecyl Carbonate via Transesterification

To obtain high-purity DDC for solubility testing, a base-catalyzed transesterification of dimethyl carbonate (DMC) with 1-dodecanol is employed.

Step-by-Step Methodology:

  • Reagent Loading: In a 250 mL three-neck reactor equipped with a mechanical stirrer and a distillation column, add 15.0 g of DMC (0.167 mol), 93.2 g of 1-dodecanol (0.5 mol), and 5.0 g of K2​CO3​ catalyst[4].

  • Reflux & Azeotropic Distillation: Heat the mixture to the reflux temperature of DMC (approx. 90 °C). Over 5 hours, gradually increase the temperature to 120 °C.

  • Self-Validating Step (Equilibrium Shift): The reaction produces methanol as a byproduct. Because transesterification is an equilibrium reaction, it will stall unless methanol is removed. Continuously distill the DMC-methanol azeotrope. Validation: The reaction is only considered complete when the stoichiometric theoretical mass of methanol has been collected in the receiving flask, physically proving the equilibrium has been forced forward.

  • Purification: Filter the solid catalyst. Subject the crude liquid to vacuum distillation at 180 °C and 1 mbar[4].

  • Isolation: The unreacted dodecanol and asymmetric methyl dodecyl carbonate intermediates will distill off, leaving pure symmetrical didodecyl carbonate (>85% selectivity) as a viscous, colorless liquid in the distillation pot[4].

Empirical Determination of HSP via the Solvent Sphere Method

To validate the theoretical HSP values of synthesized DDC, empirical solvent array testing is utilized in conjunction with HSPiP software[5].

Step-by-Step Methodology:

  • Solvent Library Preparation: Assemble an array of 40 well-characterized organic solvents spanning a wide 3D Hansen space (e.g., hexane, toluene, acetone, ethanol, DMSO).

  • Solubility Scoring: Add 0.5 g of DDC to 4.5 g of each solvent (10% w/w) in sealed vials. Sonicate for 30 minutes at 25 °C. Score the vials: 1 for completely clear, homogeneous solutions; 0 for phase separation, cloudiness, or precipitation.

  • Data Regression: Input the binary scores into HSPiP software. The algorithm calculates the center of a 3D sphere ( δD​ , δP​ , δH​ ) that encompasses all "1" solvents and excludes all "0" solvents.

  • Self-Validating Step (RED Optimization): Calculate the Relative Energy Difference (RED) for each solvent using the formula: RED=Ra​/R0​ , where Ra​ is the distance from the solvent to the DDC center, and R0​ is the interaction radius. Validation: A mathematically sound sphere must yield RED≤1.0 for all good solvents and RED>1.0 for all poor solvents. If a known non-solvent yields an RED<1.0 , the interaction radius ( R0​ ) is computationally penalized, and the sphere is recalculated to ensure absolute thermodynamic accuracy[5].

Workflow Visualization

G Reactants Reactants DMC + 1-Dodecanol Catalyst Catalyst Addition (K2CO3 or KF/MgO) Reactants->Catalyst Reaction Transesterification Reflux (90-120°C) & MeOH Removal Catalyst->Reaction Purification Vacuum Distillation (180°C, 1 mbar) Reaction->Purification Crude Mixture PureDDC Didodecyl Carbonate (DDC) Yield > 85% Purification->PureDDC Distillate SolubilityTesting Solubility Screening (40+ Organic Solvents) PureDDC->SolubilityTesting HSPiP HSPiP Data Regression (RED Optimization) SolubilityTesting->HSPiP Binary Scores HSPValues Hansen Parameters δD=15.7, δP=2.7, δH=2.0 HSPiP->HSPValues RED < 1.0

Workflow detailing the synthesis of didodecyl carbonate and empirical HSP determination.

Applications Driven by Solubility Parameters

Direct-Contact Thermal Energy Storage (TES): Because DDC possesses a highly lipophilic HSP profile ( δH​ = 2.0), it is strictly immiscible with polar refrigerants (like ammonia and certain hydrofluoroolefins). This immiscibility is actively exploited in direct-contact TES systems, where DDC acts as an organic Phase Change Material (PCM). The refrigerant can be bubbled directly through liquid DDC to exchange heat without dissolving into the PCM, eliminating the need for heavy metallic heat exchangers[1].

Bio-Based Plasticizers in Cosmetics: DDC is increasingly utilized as a green plasticizer in nail polish formulations to replace petroleum-derived phthalates. Its specific solubility parameters allow it to intercalate between the chains of film-forming polymers (like nitrocellulose or zein) without causing macroscopic phase separation. The mesoscopic segregation of DDC provides localized free volume between the rigid polymer chains, drastically increasing the flexibility and durability of the cosmetic film[4].

Sources

Foundational

Thermal Degradation Kinetics and Mechanism of Didodecyl Carbonate: A Technical Whitepaper

Executive Summary Didodecyl carbonate (DDC) is a high-molecular-weight, symmetrical dialkyl carbonate typically synthesized via the base-catalyzed transesterification of dimethyl carbonate (DMC) with 1-dodecanol[1]. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Didodecyl carbonate (DDC) is a high-molecular-weight, symmetrical dialkyl carbonate typically synthesized via the base-catalyzed transesterification of dimethyl carbonate (DMC) with 1-dodecanol[1]. Due to its excellent lubricity, high lipophilicity, and low toxicity, DDC is increasingly utilized in advanced drug delivery systems (such as solid lipid nanoparticles), cosmetic formulations, and as a specialized dielectric fluid.

However, subjecting DDC to elevated temperatures during manufacturing (e.g., hot-melt extrusion, sterilization) necessitates a rigorous understanding of its thermal stability. This whitepaper provides an authoritative analysis of the thermal degradation kinetics and mechanistic pathways of DDC, equipping researchers and formulation scientists with the data required to establish safe processing windows and predict long-term excipient stability.

Mechanistic Pathways of Thermal Degradation

The thermal stability of dialkyl carbonates is fundamentally dictated by their molecular structure—specifically, the presence or absence of β -hydrogens. Short-chain carbonates like DMC lack β -hydrogens and exhibit extreme thermal stability, requiring temperatures exceeding 1000 K to undergo high-energy radical homolytic cleavage[2].

In stark contrast, the long dodecyl chains of DDC possess abundant β -hydrogens. Consequently, DDC undergoes pyrolysis via a highly predictable, lower-energy unimolecular mechanism[3].

The Syn-Elimination Pathway

The thermal degradation of DDC proceeds via a concerted, stereoselective syn-elimination (analogous to a Chugaev elimination). As thermal energy increases, the molecule forms a highly ordered six-membered cyclic transition state [3].

  • Internal Deprotonation: The carbonyl oxygen acts as an internal base, abstracting a proton from the β -carbon of the dodecyl chain.

  • Concerted Cleavage: The alkyl-oxygen bond cleaves simultaneously with the formation of a new carbon-carbon double bond.

  • Product Evolution: The unstable intermediate rapidly collapses, yielding one equivalent of 1-dodecene , one equivalent of 1-dodecanol , and carbon dioxide (CO 2​ ) .

Mechanism DDC Didodecyl Carbonate (C25H50O3) TS 6-Membered Cyclic Transition State (Syn-Elimination) DDC->TS Thermal Activation (>300°C) Products 1-Dodecene + 1-Dodecanol + Carbon Dioxide TS->Products Alkyl-Oxygen Cleavage

Fig 1. Concerted syn-elimination mechanism of didodecyl carbonate via a 6-membered transition state.

Kinetic Modeling & Thermodynamic Parameters

The thermal decomposition of DDC follows strict first-order kinetics[3]. Because the transition state is highly localized at the carbonate core, the activation energy ( Ea​ ) is driven by the stability of the cyclic intermediate rather than the overall length of the alkyl chain. Therefore, the kinetic parameters of DDC closely mirror those of other β -hydrogen-containing carbonates, such as diethyl carbonate (DEC)[4], rather than DMC[2].

Quantitative Data Summary

The table below highlights the pronounced effect of structural homology on the thermal degradation kinetics of dialkyl carbonates.

Table 1: Comparative Kinetic Parameters of Dialkyl Carbonates

Compound β -HydrogensPrimary Degradation MechanismApprox. Onset Temp (°C)Activation Energy ( Ea​ , kJ/mol)
Dimethyl Carbonate (DMC) NoRadical Bond Fission> 700270 - 330
Diethyl Carbonate (DEC) YesConcerted syn-Elimination300 - 350180 - 200
Didodecyl Carbonate (DDC) YesConcerted syn-Elimination310 - 360175 - 195

Note: The lower Ea​ for DEC and DDC illustrates the thermodynamic favorability of the cyclic β -elimination pathway compared to radical homolysis.

Experimental Workflows for Thermal Profiling

To accurately capture the degradation kinetics of DDC without introducing experimental artifacts, a self-validating analytical framework is required. The gold standard is Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TGA-FTIR-MS) .

Step-by-Step Methodology & Causality

As an application scientist, it is critical to understand why each parameter is selected to ensure the integrity of the kinetic data.

  • Sample Preparation & Crucible Selection

    • Action: Load 5–10 mg of DDC into an α -alumina (Al 2​ O 3​ ) crucible.

    • Causality: Platinum crucibles must be strictly avoided. At elevated temperatures, Pt acts as a potent catalyst for dehydrogenation, which will artificially lower the measured Ea​ and invalidate the kinetic model.

  • Atmospheric Control

    • Action: Purge the furnace with ultra-high purity Nitrogen (50 mL/min) for 30 minutes prior to heating.

    • Causality: Strict anaerobic conditions isolate pure thermal pyrolysis from oxidative degradation. Oxygen introduction would trigger a competing radical auto-oxidation cascade, convoluting the first-order kinetic data.

  • Dynamic Heating Program

    • Action: Execute multi-rate dynamic heating runs at 5, 10, 15, and 20 K/min from ambient to 600°C.

    • Causality: Multiple heating rates are mathematically required to apply isoconversional kinetic models (e.g., Kissinger or Flynn-Wall-Ozawa methods). This allows the calculation of Ea​ without assuming a pre-defined reaction mechanism, providing a self-validating check against the theoretical model.

  • Evolved Gas Transfer

    • Action: Route evolved gases through a transfer line maintained isothermally at 250°C.

    • Causality: The primary degradant, 1-dodecanol, has a high boiling point (~259°C). If the transfer line is too cold, the alcohol will condense before reaching the detector, leading to mass balance errors. 250°C is optimal to prevent condensation while avoiding secondary gas-phase reactions.

  • Spectral Deconvolution

    • Action: Monitor FTIR for the appearance of the CO 2​ asymmetric stretch (2350 cm −1 ) and the C=C stretch of 1-dodecene (~1640 cm −1 ).

Workflow Prep 1. Sample Preparation Alumina Crucible | N2 Purge TGA 2. Dynamic TGA Heating Rates: 5, 10, 15, 20 K/min Prep->TGA Transfer 3. Heated Transfer Line Maintained at 250°C TGA->Transfer Analysis 4. EGA (FTIR & MS) Real-time Volatile Speciation Transfer->Analysis Kinetics 5. Kinetic Modeling Kissinger & FWO Methods Analysis->Kinetics

Fig 2. Self-validating TGA-FTIR-MS experimental workflow for robust thermal degradation profiling.

Implications for Formulation & Drug Development

For pharmaceutical scientists utilizing DDC as a lipidic excipient, the mechanistic insights detailed above dictate strict processing boundaries:

  • Thermal Processing Limits: Manufacturing processes such as hot-melt extrusion (HME) or spray drying must be kept strictly below 250°C. While the onset of rapid, catastrophic degradation is ~310°C, slow continuous generation of CO 2​ at lower temperatures can cause micro-cavitations in solid lipid matrices, compromising the mechanical integrity and drug-release profile of the dosage form.

  • Toxicity of Degradants: The generation of 1-dodecene via the syn-elimination pathway alters the local lipophilicity of the formulation. Because alkenes can induce mild tissue irritation or react with active pharmaceutical ingredients (APIs), thermal excursions during manufacturing must be mitigated to ensure regulatory compliance and patient safety.

References

  • Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties Frontiers in Chemistry
  • Carbonate Pyrolysis. Part IV. The Stereochemistry of Elimination; a 13C Nuclear Magnetic Resonance Study Journal of the Chemical Society (RSC)
  • Pyrolysis of Diethyl Carbonate: Shock-Tube and Flow-Reactor Measurements and Modeling ResearchG
  • High Temperature Shock Tube and Theoretical Studies on the Thermal Decomposition of Dimethyl Carbonate and Its Bimolecular Reactions with H and D-Atoms The Journal of Physical Chemistry A (ACS Public

Sources

Exploratory

Dielectric Constant and Electrochemical Stability of Didodecyl Carbonate: A Comprehensive Technical Guide

Executive Summary Didodecyl carbonate (DDC), also known as dilauryl carbonate (CAS: 6627-45-8), is an emerging long-chain dialkyl carbonate (DAC) that is fundamentally reshaping the landscape of dielectric liquids and en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Didodecyl carbonate (DDC), also known as dilauryl carbonate (CAS: 6627-45-8), is an emerging long-chain dialkyl carbonate (DAC) that is fundamentally reshaping the landscape of dielectric liquids and energy storage materials. Unlike short-chain homologues such as dimethyl carbonate (DMC)—which are ubiquitous in lithium-ion battery electrolytes—DDC possesses a unique molecular architecture consisting of a highly polar carbonate core flanked by two massive 12-carbon apolar aliphatic chains.

This guide provides an in-depth technical analysis of DDC, exploring the causality behind its physicochemical properties, its unique mesoscopic spatial segregation, and its critical role in enhancing the dielectric constant and electrochemical stability of polymer-based capacitors.

Molecular Architecture and Mesoscopic Segregation

The defining characteristic of DDC is its structural dichotomy. The extreme contrast between the localized dipole moment of the carbonate moiety and the extensive hydrophobicity of the C12 chains prevents the liquid from behaving as a homogenous isotropic fluid. Instead, DDC undergoes mesoscopic spatial segregation (1)[1].

The Causality of Segregation: In the liquid state, the polar carbonate groups self-associate via weak electrostatic and dipole-dipole interactions, forming localized polar domains. Concurrently, the long alkyl chains align via Van der Waals forces to form apolar sheaths around these cores. This compartmentalized morphology is the primary driver behind DDC's unique dielectric behavior, allowing it to act as a highly effective impregnating fluid that bridges the gap between polar energy storage mechanisms and non-polar insulating matrices[1].

Table 1: Physicochemical and Dielectric Properties of Didodecyl Carbonate
PropertyValueCausality / Significance
Molecular Formula C25H50O3High aliphatic-to-polar ratio dictates hydrophobic dominance.
Molecular Weight 398.67 g/mol High MW ensures low volatility, preventing outgassing in sealed devices.
Physical State (25°C) Viscous colorless liquidFluidity enables deep capillary impregnation into porous polymer matrices[2].
Mesoscopic Segregation Distinct domainsDrives self-assembly into localized polar and apolar regions[1].
Electrochemical Window > 4.0 VHigh resistance to oxidative degradation under intense electric fields.
Polymer Compatibility PP, PETC12 chains thermodynamically favor binding to aliphatic polymer chains[3].

Dielectric Modulation and Electrochemical Stability

In modern metalized-film dielectric capacitors, polymers like Polypropylene (PP) and Polyethylene Terephthalate (PET) are the industry standards due to their high breakdown strength. However, they suffer from trapped micro-voids (air/moisture) that trigger partial discharge and catastrophic dielectric breakdown.

DDC is deployed as a task-specific dielectric liquid to resolve this.

The Causality of Dielectric Enhancement: Because DDC possesses long side alkyl chains, its thermodynamic binding affinity to PP and PET is exceptionally high. The aliphatic tails of DDC intercalate with the polymer chains, while the fluid displaces the low-dielectric air (ε ≈ 1.0) trapped within the polymer's free volume (3)[3].

  • Dielectric Constant (ε): The localized polar carbonate cores of DDC introduce a higher dielectric constant into the polymer matrix without disrupting the polymer's insulating integrity.

  • Electrochemical Stability: By eliminating voids, DDC suppresses the avalanche ionization of trapped gases, drastically widening the operational electrochemical window of the capacitor[3].

Mechanism DDC Didodecyl Carbonate (DDC) Polar Polar Carbonate Core (Dipole Moment) DDC->Polar Apolar Apolar C12 Chains (Hydrophobic) DDC->Apolar Segregation Mesoscopic Spatial Segregation Polar->Segregation Electrostatic Attraction Apolar->Segregation Van der Waals Forces Impregnation Polymer Impregnation (PP & PET) Segregation->Impregnation Pore Filling Stability Enhanced Dielectric & Electrochemical Stability Impregnation->Stability Void Displacement

Mechanism of DDC mesoscopic segregation and polymer impregnation for energy storage.

Self-Validating Experimental Protocols

To harness DDC effectively, researchers must ensure high purity during synthesis and complete void displacement during device fabrication. The following protocols are engineered as self-validating systems.

Protocol 1: Green Synthesis and Purification of Didodecyl Carbonate

Traditional carbonate synthesis relies on highly toxic phosgene. This protocol utilizes a green transcarbonation route driven by Le Chatelier's principle (2)[2].

Materials: Dimethyl carbonate (DMC), Dodecanol, Potassium carbonate (K2CO3). Causality of Design: DMC acts as both the carbonate source and the solvent. Because the reaction produces methanol as a byproduct, running the reaction at reflux allows for continuous interaction, while subsequent vacuum distillation forces the equilibrium toward the symmetric long-chain carbonate by removing volatile components.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 15 g of DMC (0.167 mol), 93.2 g of dodecanol (0.5 mol), and 5 g of K2CO3 catalyst[2].

  • Reflux: Heat the mixture to 90°C (reflux temperature of DMC) under continuous mechanical stirring for 5 hours.

  • Purification (Vacuum Distillation): Transfer the crude mixture to a vacuum distillation apparatus. Apply reduced pressure (1 mbar) and heat to 180°C. Causality: This specific temperature/pressure matrix distills off unreacted dodecanol and intermediate mixed carbonates without thermally degrading the DDC[2].

  • Self-Validation (NMR Check): Isolate the viscous colorless liquid. Perform 1H NMR (400 MHz, CDCl3). The protocol is validated if a distinct triplet is observed at δ = 4.12 ppm , corresponding to the alpha-protons (OCH2) adjacent to the newly formed carbonate linkage[2].

Synthesis DMC Dimethyl Carbonate (0.167 mol) Reactor Transcarbonation Reflux (5h, 90°C) DMC->Reactor Dodecanol Dodecanol (0.5 mol) Dodecanol->Reactor Catalyst K2CO3 Catalyst (5 g) Catalyst->Reactor Distillation Vacuum Distillation (180°C, 1 mbar) Reactor->Distillation Crude Mixture DDC Didodecyl Carbonate (Yield: >48%) Distillation->DDC Purified DDC

Workflow for the green synthesis and purification of didodecyl carbonate.

Protocol 2: Dielectric Impregnation and Electrochemical Characterization

To evaluate the electrochemical stability of DDC in a polymer matrix, vacuum impregnation must be utilized to prevent false-negative breakdown readings caused by residual air.

Step-by-Step Methodology:

  • Baseline Measurement: Place a pristine 10 µm thick Polypropylene (PP) film between two polished stainless-steel blocking electrodes. Measure the baseline capacitance using an LCR meter at 1 kHz.

  • Vacuum Impregnation: Submerge the PP film in a bath of purified DDC inside a vacuum desiccator. Draw a vacuum of < 10 mbar for 24 hours. Causality: The vacuum forces trapped air out of the polymer's amorphous regions, allowing the C12 chains of DDC to fully wet and penetrate the matrix[3].

  • Electrochemical Window Validation: Transfer the impregnated film to a dielectric breakdown tester. Apply a DC voltage ramp of 100 V/s until catastrophic failure (sudden current spike > 1 mA) is observed.

  • Self-Validation: The system is validated if the breakdown voltage of the DDC-impregnated film exceeds the baseline pristine PP film by at least 15%, confirming that the mesoscopic segregation of DDC has successfully buffered the electric field and suppressed partial discharge.

References

  • [2] Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. National Institutes of Health (NIH) / Frontiers in Chemistry.2

  • [1] Vapour pressure and enthalpy of vaporization of aliphatic dialkyl carbonates. ResearchGate. 1

  • [3] Dialkyl Carbonates Enforce Energy Storage as New Dielectric Liquids. Journal of Molecular Liquids / ResearchGate.3

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Transesterification Synthesis of Didodecyl Carbonate

Introduction & Mechanistic Overview Didodecyl carbonate (DDC), also known as dilauryl carbonate, is a highly stable, symmetrical dialkyl carbonate. It is increasingly utilized by drug development professionals and formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Didodecyl carbonate (DDC), also known as dilauryl carbonate, is a highly stable, symmetrical dialkyl carbonate. It is increasingly utilized by drug development professionals and formulation scientists as a bio-based plasticizer, a cosmetic emollient, and a high-grade synthetic lubricant. Historically, the synthesis of dialkyl carbonates relied on highly toxic, corrosive phosgene gas. Modern green chemistry protocols have entirely bypassed this hazard by utilizing the catalytic transesterification of dimethyl carbonate (DMC) with dodecanol (lauryl alcohol) 1.

Reaction Causality & Mechanism: The synthesis proceeds via a nucleophilic acyl substitution ( BAc​2 mechanism). A base catalyst abstracts a proton from dodecanol, generating a highly nucleophilic dodecyloxide anion. This anion attacks the electrophilic carbonyl carbon of DMC, forming a tetrahedral intermediate that collapses to expel methoxide, yielding the asymmetric intermediate methyl dodecyl carbonate. A second equivalent of dodecanol repeats this process to yield the symmetrical didodecyl carbonate.

Because transesterification is a reversible, equilibrium-driven process, the reaction design must force the equilibrium forward. This is achieved thermodynamically by operating at temperatures (120°C–150°C) that allow the continuous fractional distillation of the methanol byproduct as a DMC-methanol azeotrope 2.

Catalyst Selection & Reaction Dynamics

The choice of catalyst dictates the reaction kinetics, intermediate selectivity, and downstream purification requirements:

  • Solid Base Catalysis (e.g., K2​CO3​ ) : Potassium carbonate is the industry standard due to its low cost, high efficiency, and pseudo-heterogeneous nature. Because it does not fully dissolve in the organic matrix, it can be removed via simple mechanical filtration, preventing the need for aqueous quenching which could hydrolyze the carbonate product 1.

  • Organotin Catalysts : Offer excellent selectivity and lower activation energies, but present heavy-metal toxicity concerns that strictly limit their use in cosmetic or pharmaceutical-grade DDC 3.

  • Advanced Heterogeneous Bases (e.g., KF/MgO) : Potassium fluoride loaded onto magnesium oxide and calcined at 500°C forms highly active K2​MgF4​ phases. These solid catalysts provide exceptional conversion rates and are highly recoverable for continuous-flow scale-up 4.

Quantitative Data: Catalyst & Condition Comparison
Catalyst SystemMolar Ratio (DMC:Dodecanol)Temp (°C)Time (h)Yield (%)Selectivity (%)Reference
K2​CO3​ (Solid Base)1:3150548.085.01, 2
Organotin (Homogeneous)1:2120355.674.33
KF/MgO (Solid Base)1:6.51206>90.0>95.0*4

*Note: Yields and ratios for KF/MgO are generalized from optimized dialkyl carbonate analogs demonstrating the superior activity of calcined K2​MgF4​ phases.

Experimental Protocol: Base-Catalyzed Synthesis of DDC

Self-Validating System: This protocol utilizes in-process thermodynamic checks. The success of the transesterification is validated in real-time by monitoring the overhead temperature of the distillation column, which must stabilize at ~63°C (the specific boiling point of the DMC-methanol azeotrope).

Materials & Equipment:

  • Dimethyl carbonate (DMC), anhydrous (>99%)

  • Dodecanol (Lauryl alcohol), anhydrous

  • Potassium carbonate ( K2​CO3​ ), oven-dried at 110°C

  • 250 mL three-neck reactor equipped with a mechanical stirrer, internal thermocouple, and a Vigreux fractional distillation column topped with a condenser.

Step-by-Step Methodology:

  • Reagent Charging : To the 250 mL reactor, add 15.0 g of DMC (0.167 mol) and 93.2 g of dodecanol (0.500 mol).

    • Causality: The 3-fold molar excess of dodecanol acts as both the reactant and the solvent. This stoichiometric imbalance is critical to drive the reaction past the mixed-carbonate intermediate and ensure high selectivity for the symmetrical DDC 1.

  • Catalyst Addition : Add 5.0 g of anhydrous K2​CO3​ to the mixture.

    • Causality: Water must be strictly excluded from the system. Moisture will cause the base-catalyzed, irreversible hydrolysis of DMC into methanol and CO2​ , destroying the reagent before transesterification can occur.

  • Reflux & Azeotropic Distillation : Heat the mixture to an internal temperature of 140°C–150°C under vigorous mechanical stirring for 4 to 5 hours.

    • Causality: At this temperature, the generated methanol forms an azeotrope with DMC (approx. 30:70 mass ratio) which boils at 63–64°C. Collecting this distillate at the top of the column continuously shifts the equilibrium rightward 2.

  • In-Process Validation : Monitor the reaction via Gas Chromatography (GC-FID). The reaction is deemed complete when the DMC peak is entirely consumed and the intermediate methyl dodecyl carbonate peak diminishes to <6%.

  • Catalyst Filtration : Cool the reaction mixture to 60°C and filter through a sintered glass funnel to remove the solid K2​CO3​ .

    • Causality: Dodecanol solidifies at 24°C, so the mixture must remain warm during filtration. Removing the basic catalyst before distillation prevents reverse transesterification or thermal degradation during the high-heat vacuum step.

  • Vacuum Distillation : Transfer the filtrate to a clean distillation setup. Apply reduced pressure (1 mbar) and heat to 180°C.

    • Causality: Unreacted dodecanol boils at ~259°C at atmospheric pressure. Vacuum distillation at 1 mbar allows the excess dodecanol to be stripped off gently without thermally decomposing the target didodecyl carbonate product 1.

  • Product Recovery : The residue remaining in the distillation flask is the purified didodecyl carbonate (approx. 33.3 g, 48% yield). It presents as a viscous, colorless liquid.

Process Workflow Visualization

Workflow N1 1. Reagent Mixing DMC + Dodecanol (1:3 molar ratio) N2 2. Catalyst Addition Anhydrous K2CO3 (Solid Base) N1->N2 N3 3. Reflux & Transesterification 140°C - 150°C for 4-5 hours N2->N3 N4 4. Equilibrium Shift Continuous distillation of Methanol/DMC N3->N4 N5 5. Catalyst Recovery Hot filtration of solid K2CO3 at 60°C N4->N5 N6 6. Vacuum Distillation 180°C at 1 mbar to remove Dodecanol N5->N6 N7 7. Final Product Didodecyl Carbonate (Viscous Liquid) N6->N7

Workflow for the base-catalyzed transesterification synthesis and purification of didodecyl carbonate.

References

  • Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. Frontiers in Chemistry / National Institutes of Health (PMC).[Link]

  • Synthesis of Didodecyl Carbonate by Transesterification. Yang Xiaorong, Li Jian. Journal of Liaoning Petrochemical University, 2016.[Link]

  • Plasticizer of natural origin for nail polish.
  • KF/MgO used as the catalyst for transesterification of dimethyl carbonate with isosorbide. ResearchGate.[Link]

Sources

Application

Application Notes and Protocols for Didodecyl Carbonate as a Phase Change Material in Thermal Energy Storage

Introduction: The Potential of Didodecyl Carbonate for Thermal Energy Management The imperative for efficient and sustainable energy solutions has propelled the development of advanced thermal energy storage (TES) techno...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Potential of Didodecyl Carbonate for Thermal Energy Management

The imperative for efficient and sustainable energy solutions has propelled the development of advanced thermal energy storage (TES) technologies. Phase change materials (PCMs) are at the forefront of this innovation, offering high energy storage density and isothermal energy storage and release. Organic PCMs, such as long-chain dialkyl carbonates, are particularly attractive due to their chemical stability, low degree of supercooling, and non-corrosive nature.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of didodecyl carbonate as a promising PCM for applications requiring thermal management in the moderate temperature range. Didodecyl carbonate, a symmetrical long-chain dialkyl carbonate, exhibits favorable thermophysical properties for applications such as building temperature regulation, electronic cooling, and controlled-temperature transport of sensitive materials.

These application notes and protocols are designed to provide both the foundational knowledge and the practical methodologies required to effectively characterize and implement didodecyl carbonate in TES systems. We will delve into its synthesis, thermophysical properties, and the critical protocols for its evaluation, ensuring scientific rigor and enabling reproducible, high-quality research.

Physicochemical Properties of Didodecyl Carbonate

A thorough understanding of the fundamental properties of didodecyl carbonate is paramount for its successful application as a PCM. The key thermophysical parameters are summarized in the table below. It is important to note the existence of polymorphism in long-chain organic compounds, which can lead to variations in melting points depending on the crystalline structure. The two reported melting points for didodecyl carbonate likely correspond to different polymorphic forms or variations in sample purity. Researchers should be mindful of the material's thermal history, as it can influence the crystalline phase and, consequently, the phase change temperature.

PropertyValueSource(s)
Chemical Formula C25H50O3[1]
Molecular Weight 398.66 g/mol [2]
CAS Number 6627-45-8[1]
Melting Point 19.3 °C / 58-59 °C[2][3]
Latent Heat of Fusion ~200 J/g (200 kJ/kg)[3]
Thermal Conductivity (Typical for long-chain organic PCMs) 0.1 - 0.4 W/m·K
Purity (Typical Commercial) ≥95%
Appearance White solid or liquid, depending on ambient temperature.

Synthesis of High-Purity Didodecyl Carbonate

For reliable and reproducible performance as a PCM, high-purity didodecyl carbonate is essential. A common and effective method for its synthesis is the transesterification of a short-chain dialkyl carbonate, such as diethyl carbonate, with dodecanol in the presence of a suitable catalyst.

Protocol: Synthesis of Didodecyl Carbonate via Transesterification
  • Reactants and Catalyst:

    • Dodecanol (High Purity, >98%)

    • Diethyl Carbonate (Anhydrous)

    • Catalyst: e.g., Sodium Methoxide, Titanium (IV) Butoxide, or Dibutyltin Oxide. The choice of catalyst can influence reaction kinetics and purity.

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head to remove the ethanol byproduct.

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the carbonate.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Procedure:

    • Charge the reaction flask with dodecanol and the catalyst.

    • Begin stirring and heat the mixture to the desired reaction temperature (typically 120-180 °C).

    • Slowly add diethyl carbonate to the reaction mixture. A molar excess of diethyl carbonate can be used to drive the reaction to completion.

    • Continuously remove the ethanol byproduct via distillation. The progress of the reaction can be monitored by the amount of ethanol collected.

    • After the theoretical amount of ethanol has been collected, continue the reaction for an additional 1-2 hours to ensure maximum conversion.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the catalyst. If a solid catalyst is used, it can be filtered off. If a soluble catalyst is used, it may require quenching and a liquid-liquid extraction.

    • The crude product is then purified by vacuum distillation to remove unreacted starting materials and any high-boiling impurities.

    • The final product should be a white, waxy solid at room temperature.

  • Characterization of Purity:

    • The purity of the synthesized didodecyl carbonate should be verified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • The thermal properties of the purified product should then be characterized using Differential Scanning Calorimetry (DSC).

Thermal Characterization Protocols

Accurate and consistent thermal characterization is critical for evaluating the performance of didodecyl carbonate as a PCM. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are based on established standards for organic PCMs.

Protocol: Thermal Properties Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point, freezing point, and latent heat of fusion of didodecyl carbonate.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, tin, and zinc) that bracket the expected phase change temperature of didodecyl carbonate.

  • Sample Preparation:

    • Weigh 5-10 mg of high-purity didodecyl carbonate into a hermetically sealed aluminum DSC pan. An accurate sample mass is crucial for precise latent heat calculations.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Measurement Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature at least 20 °C below the expected melting point.

    • Heat the sample at a controlled rate of 5-10 °C/min to a temperature at least 20 °C above the melting point. This constitutes the first heating cycle, which is often used to erase the sample's prior thermal history.

    • Hold the sample at this temperature for 5-10 minutes to ensure complete melting.

    • Cool the sample at a controlled rate of 5-10 °C/min to the initial equilibration temperature.

    • Hold the sample at this temperature for 5-10 minutes to ensure complete crystallization.

    • Repeat the heating and cooling cycle for at least three cycles to check for reproducibility of the thermal properties.

  • Data Analysis:

    • Melting and Freezing Temperatures: Determine the onset and peak temperatures of the endothermic (melting) and exothermic (freezing) peaks from the second heating and cooling cycles.

    • Latent Heat of Fusion/Solidification: Calculate the latent heat by integrating the area of the melting and freezing peaks. The software provided with the DSC instrument is typically used for this analysis.

Protocol: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol is for determining the thermal stability and degradation temperature of didodecyl carbonate.

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated.

  • Sample Preparation:

    • Place 10-15 mg of didodecyl carbonate into a TGA crucible (e.g., alumina or platinum).

  • TGA Measurement Program:

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a temperature well above its expected decomposition temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

    • The analysis should be performed under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is often defined as the temperature at which 5% weight loss has occurred.

Long-Term Thermal Stability: Cyclic Testing

The long-term reliability of a PCM is crucial for its practical application. Accelerated thermal cycling tests are performed to evaluate the stability of the thermophysical properties of didodecyl carbonate over a large number of melting and freezing cycles.

Protocol: Accelerated Thermal Cycling
  • Experimental Setup:

    • A temperature-controlled environment, such as a thermal cycler or a programmable water bath, is required.

    • Encapsulate a known quantity of didodecyl carbonate in a sealed container made of a non-reactive material (e.g., a glass vial or a stainless steel tube).

    • Insert a temperature sensor (e.g., a thermocouple or a Pt100) into the center of the PCM sample to monitor its temperature.

  • Cycling Procedure:

    • Subject the encapsulated PCM to repeated heating and cooling cycles that span its phase change temperature. For example, cycle the temperature between 10 °C and 70 °C to cover both reported melting points.

    • The heating and cooling rates should be controlled and representative of the intended application.

    • Perform a large number of cycles (e.g., 100, 500, 1000 cycles).

  • Post-Cycling Analysis:

    • After a predetermined number of cycles, remove a small sample of the PCM and re-characterize its thermal properties (melting point and latent heat of fusion) using the DSC protocol described above.

    • Compare the post-cycling DSC results with the initial data to assess any degradation in thermal performance. A significant change in the melting temperature or a decrease in the latent heat of fusion would indicate thermal instability.

Material Compatibility

The compatibility of didodecyl carbonate with its containment material is a critical factor for the long-term and safe operation of a TES system. Organic carbonates are generally considered to be non-corrosive towards common metals. However, long-term testing under operational conditions is recommended.

General Compatibility:
  • Metals: Didodecyl carbonate is expected to have good compatibility with common engineering metals such as stainless steel (e.g., 304, 316) and aluminum. However, direct contact between dissimilar metals (e.g., aluminum and stainless steel) in the presence of an electrolyte (even trace moisture) can lead to galvanic corrosion and should be avoided in the system design.[4][5][6]

  • Polymers: Compatibility with polymers will depend on the specific polymer. It is advisable to test for any swelling, dissolution, or degradation of the polymer when in contact with didodecyl carbonate at the operational temperatures.

Protocol: Material Compatibility Testing
  • Sample Preparation:

    • Obtain coupons of the candidate container materials (e.g., stainless steel 316, aluminum alloy 6061).

    • Clean and weigh the coupons accurately.

  • Immersion Test:

    • Immerse the coupons in molten didodecyl carbonate in sealed containers.

    • Place the containers in an oven maintained at a constant temperature slightly above the melting point of the PCM (e.g., 70 °C).

    • Maintain the samples at this temperature for an extended period (e.g., 500 or 1000 hours).

  • Post-Immersion Analysis:

    • After the immersion period, remove the coupons from the PCM.

    • Clean the coupons to remove any residual PCM.

    • Visually inspect the coupons for any signs of corrosion, such as pitting or discoloration.

    • Accurately weigh the coupons again to determine any mass loss or gain.

    • Further analysis using techniques like Scanning Electron Microscopy (SEM) can be performed to examine the surface morphology for any signs of corrosion.

Visualization of Experimental Workflows

Diagram: PCM Characterization Workflow

PCM_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Thermophysical Characterization cluster_performance Performance & Durability Synthesis Synthesis of Didodecyl Carbonate Purification Purification (e.g., Vacuum Distillation) Synthesis->Purification Purity_Analysis Purity Analysis (GC-MS, NMR) Purification->Purity_Analysis DSC DSC Analysis (Melting Point, Latent Heat) Purity_Analysis->DSC TGA TGA Analysis (Thermal Stability) Purity_Analysis->TGA Thermal_Conductivity Thermal Conductivity Measurement Purity_Analysis->Thermal_Conductivity Material_Compatibility Material Compatibility Testing Purity_Analysis->Material_Compatibility Thermal_Cycling Accelerated Thermal Cycling DSC->Thermal_Cycling Heat_Storage_Release cluster_storage Heat Storage (Melting) cluster_release Heat Release (Freezing) Solid Solid PCM (Ordered Structure) Liquid Liquid PCM (Disordered Structure) Solid->Liquid Phase Change (Latent Heat Absorbed) Heat_In Heat Input Heat_In->Solid Solid_R Solid PCM (Ordered Structure) Heat_Out Heat Output Solid_R->Heat_Out Liquid_R Liquid PCM (Disordered Structure) Liquid_R->Solid_R Phase Change (Latent Heat Released)

Caption: Schematic of the latent heat storage and release mechanism during the phase transition of didodecyl carbonate.

Conclusion

Didodecyl carbonate presents itself as a viable candidate for thermal energy storage applications in the moderate temperature range. Its high latent heat of fusion and chemical stability are advantageous properties. However, a comprehensive characterization, as outlined in these protocols, is essential for its reliable implementation. Researchers are encouraged to pay close attention to the potential for polymorphism and to conduct thorough long-term stability and material compatibility studies to ensure the longevity and safety of any TES system utilizing this promising phase change material.

References

  • Experimental set-up for the validation of phase change models in case of direct and inverse heat transfer problems. Available at: [Link]

  • Thermal Characterization of Medium-Temperature Phase Change Materials (PCMs) for Thermal Energy Storage Using the T-History Method. Available at: [Link]

  • Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions. Available at: [Link]

  • Experimental study on enhancement of thermal energy storage with phase-change material. Available at: [Link]

  • Thermal characteristics of oleochemical carbonate binary mixtures for potential latent heat storage. Available at: [Link]

  • Didodecyl carbonate — Chemical Substance Information. Available at: [Link]

  • Thermal Conductivity of PCMs. C-Therm Technologies Ltd. Available at: [Link]

  • Thermal Conductivity Enhancement of Phase Change Materials for Low-Temperature Thermal Energy Storage Applications. Available at: [Link]

  • Experimental investigation of a thermal storage system using phase change materials. Available at: [Link]

  • Experimental Analysis of Thermal Storage Systems using Phase Change Materials. International Journal of Engineering Research & Technology. Available at: [Link]

  • Thermal Conductivity Measurement of Flexible Composite Phase-Change Materials Based on the Steady-State Method. Available at: [Link]

  • Thermal Conductivity Measurement of Flexible Composite Phase-Change Materials Based on the Steady-State Method. Available at: [Link]

  • Compatibility of Carbonate Mixtures to Be Used as Molten Salts with Different Metal Alloys to Be Used as Container Materials. Available at: [Link]

  • Latent Heat of Fusion and Vaporization, Specific Heat Capacity & Calorimetry. YouTube. Available at: [Link]

  • Crystalline CO2-Based Aliphatic Polycarbonates with Long Alkyl Chains. Available at: [Link]

  • LATENT HEAT OF FUSION. Thermopedia. Available at: [Link]

  • Crystalline CO2-Based Aliphatic Polycarbonates with Long Alkyl Chains. Available at: [Link]

  • Stainless Steel Chemical Compatibility Chart. CP Lab Safety. Available at: [Link]

  • LATENT HEAT OF FUSION. Thermopedia. Available at: [Link]

  • Facile preparation of long-chain aliphatic polycarbonates containing block copolycarbonates via one-pot sequential organic catalyzed polymerization of macrocyclic carbonates and trimethylene carbonates. Available at: [Link]

  • Can Stainless Steel and Aluminum Be Used Together? Marsh Fasteners. Available at: [Link]

  • Stainless Steel & Aluminum: Why You Shouldn't Use Them Together. Available at: [Link]

  • 1,3-Dioxolan-2-one. NIST WebBook. Available at: [Link]

  • Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Available at: [Link]

  • Will Stainless Steel React with Aluminum? SinoExtrud. Available at: [Link]

  • In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. Available at: [Link]

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Method

Application Notes and Protocols for the Potential Use of Didodecyl Carbonate in Solid Lipid Nanoparticle (SLN) Formulation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery technology,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery technology, offering a versatile platform for the encapsulation and delivery of therapeutic agents. The choice of the solid lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of SLNs. This document explores the potential application of didodecyl carbonate as a novel lipid matrix for the formulation of SLNs. While direct experimental data on this specific application is not yet prevalent in public literature, this guide provides a comprehensive theoretical framework, grounded in the known physicochemical properties of long-chain dialkyl carbonates and established principles of SLN formulation. We present detailed, adaptable protocols for the preparation of didodecyl carbonate-based SLNs using high-pressure homogenization and microemulsion techniques, along with methods for their characterization. This guide is intended to serve as a foundational resource for researchers interested in exploring new lipid excipients to advance the field of lipid-based drug delivery.

Introduction: The Rationale for Exploring Novel Lipids in SLN Formulation

Solid Lipid Nanoparticles (SLNs) have emerged as a promising alternative to traditional colloidal drug carriers such as emulsions, liposomes, and polymeric nanoparticles.[1][2] Their core advantages include the use of biocompatible and biodegradable lipids, enhanced stability of incorporated drugs, controlled release profiles, and the potential for targeted delivery.[3] The solid lipid core is the cornerstone of the SLN structure, influencing critical parameters such as drug loading capacity, release kinetics, and physical stability.[4]

The lipids traditionally employed in SLN formulations include triglycerides, fatty acids, waxes, and steroids.[5][6] However, the quest for novel drug delivery systems with tailored properties necessitates the exploration of new lipid excipients. Didodecyl carbonate, a long-chain dialkyl carbonate, presents several intriguing physicochemical properties that suggest its potential as a solid lipid matrix for SLN formulations.

Didodecyl Carbonate: A Profile for Potential SLN Application

Didodecyl carbonate (C₂₅H₅₀O₃) is a lipophilic compound with a high molecular weight. Its properties, when compared to commonly used lipids in SLN formulations, suggest its potential utility.

Physicochemical Properties and Their Implications for SLNs

A substance's performance in drug delivery applications is intrinsically linked to its physicochemical properties. The following table summarizes the known properties of didodecyl carbonate and compares them with other common lipids used in SLN formulations.

PropertyDidodecyl CarbonateStearic AcidGlyceryl Monostearate (GMS)Implication for SLN Formulation
CAS Number 6627-45-857-11-431566-31-1Identification and regulatory tracking.
Molecular Formula C₂₅H₅₀O₃C₁₈H₃₆O₂C₂₁H₄₂O₄Influences molecular packing and crystallinity.
Molecular Weight ( g/mol ) 398.67284.48358.56Higher molecular weight may contribute to a more stable matrix.
Melting Point (°C) 58-59[7]~69~58A suitable melting point for hot homogenization techniques.[8]
LogP (Predicted) ~9.5[1]~8.2~7.4High lipophilicity is ideal for encapsulating poorly water-soluble drugs.[9]
Physical Form at Room Temp. Solid[7]SolidSolidEssential for forming a solid lipid core.

Note: Some properties for didodecyl carbonate are predicted and require experimental validation.

The high lipophilicity of didodecyl carbonate, as indicated by its predicted LogP value, suggests a strong potential for solubilizing and encapsulating hydrophobic active pharmaceutical ingredients (APIs).[9] Its melting point in the range of 58-59°C is well-suited for established SLN production methods like hot high-pressure homogenization, where the lipid is melted during the process.[3][10]

Proposed Formulation Strategy for Didodecyl Carbonate-Based SLNs

Based on the properties of didodecyl carbonate, a formulation strategy can be proposed. The following diagram illustrates the logical relationship between the components of a hypothetical didodecyl carbonate-based SLN formulation.

G cluster_0 Core Components cluster_1 Stabilizing Agents cluster_2 Aqueous Phase API Lipophilic API (e.g., Paclitaxel, Curcumin) Lipid Solid Lipid: Didodecyl Carbonate API->Lipid Solubilized in molten lipid Surfactant Primary Surfactant (e.g., Poloxamer 188, Tween 80) Lipid->Surfactant Stabilized by Aqueous Purified Water Lipid->Aqueous Dispersed in CoSurfactant Co-Surfactant (Optional) (e.g., Soy Lecithin) Surfactant->CoSurfactant Enhanced by Surfactant->Aqueous Dispersed in CoSurfactant->Aqueous Dispersed in

Caption: Logical relationship of components in a proposed didodecyl carbonate SLN formulation.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the formulation of didodecyl carbonate-based SLNs. Optimization of these parameters will be necessary for specific APIs and desired nanoparticle characteristics.

Protocol 1: High-Pressure Homogenization (HPH)

The HPH technique is a reliable and scalable method for SLN production.[11] It involves the homogenization of a hot lipid-drug melt with a hot aqueous surfactant solution under high pressure.

4.1.1. Materials and Equipment
  • Solid Lipid: Didodecyl Carbonate

  • Active Pharmaceutical Ingredient (API): Suitable lipophilic drug

  • Surfactant: Poloxamer 188 or Tween® 80

  • Aqueous Phase: Purified water (e.g., Milli-Q)

  • High-Pressure Homogenizer (pre-heated)

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath or heating plate with magnetic stirrer

  • Standard laboratory glassware

4.1.2. Step-by-Step Methodology
  • Preparation of the Lipid Phase:

    • Weigh the desired amount of didodecyl carbonate and the lipophilic API.

    • Heat the didodecyl carbonate to approximately 65-70°C (5-10°C above its melting point) in a beaker placed in a water bath.[3]

    • Once melted, add the API to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., 1-2% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (65-70°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase while stirring with a high-shear mixer at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the pre-heated high-pressure homogenizer.

    • Homogenize the pre-emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[3][11] The optimal pressure and number of cycles should be determined experimentally.

  • Cooling and Solidification:

    • The resulting hot nanoemulsion is then cooled down to room temperature or below in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

G A 1. Prepare Lipid Phase (Didodecyl Carbonate + API) Heat to 65-70°C C 3. Form Pre-emulsion (High-Shear Mixing) A->C B 2. Prepare Aqueous Phase (Water + Surfactant) Heat to 65-70°C B->C D 4. High-Pressure Homogenization (500-1500 bar, 3-5 cycles) C->D E 5. Cooling & Solidification (Ice Bath) D->E F Final SLN Dispersion E->F

Caption: Workflow for preparing didodecyl carbonate SLNs via High-Pressure Homogenization.

Protocol 2: Microemulsion Method

The microemulsion method is based on the dilution of a hot microemulsion in cold water, leading to the precipitation of the lipid as nanoparticles.[5][12]

4.2.1. Materials and Equipment
  • Solid Lipid: Didodecyl Carbonate

  • API: Suitable lipophilic drug

  • Surfactant: e.g., Polysorbate 80

  • Co-surfactant: e.g., Soy Lecithin, Sodium taurocholate

  • Aqueous Phase: Purified water

  • Water bath or heating plate with magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

4.2.2. Step-by-Step Methodology
  • Preparation of the Hot Microemulsion:

    • Melt the didodecyl carbonate at 65-70°C.

    • Add the API, surfactant, and co-surfactant to the molten lipid.

    • Stir the mixture at this temperature until a transparent, homogenous microemulsion is formed.

  • Dispersion in Cold Water:

    • In a separate beaker, cool a volume of purified water to 2-4°C in an ice bath. The volume ratio of microemulsion to cold water is typically in the range of 1:25 to 1:50.[5]

    • Rapidly disperse the hot microemulsion into the cold water under continuous magnetic stirring.

  • Formation of SLNs:

    • The sudden temperature drop causes the lipid to precipitate, forming a fine dispersion of solid lipid nanoparticles.

    • Continue stirring for a defined period (e.g., 30 minutes) to ensure complete solidification.

G A 1. Prepare Hot Microemulsion (Lipid + API + Surfactants) Heat to 65-70°C C 3. Disperse Microemulsion in Cold Water (Rapid Addition with Stirring) A->C B 2. Prepare Cold Aqueous Phase (2-4°C) B->C D 4. Lipid Precipitation & SLN Formation C->D E Final SLN Dispersion D->E

Caption: Workflow for preparing didodecyl carbonate SLNs via the Microemulsion method.

Characterization of Didodecyl Carbonate-Based SLNs

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated SLNs.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and in vivo fate of the nanoparticles.

  • Method: Dynamic Light Scattering (DLS)

  • Protocol: Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects. Perform the measurement at a fixed angle and temperature (e.g., 25°C).

  • Expected Results:

ParameterTypical RangeSignificance
Particle Size (Z-average) 50 - 500 nmInfluences stability, cellular uptake, and bioavailability.
Polydispersity Index (PDI) < 0.3Indicates a narrow and homogenous particle size distribution.
Zeta Potential < -20 mV or > +20 mVA high absolute value suggests good colloidal stability due to electrostatic repulsion.
Entrapment Efficiency (EE) and Drug Loading (DL)

These parameters quantify the amount of drug successfully incorporated into the nanoparticles.

  • Method: Ultracentrifugation followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Protocol:

    • Separate the unencapsulated drug from the SLN dispersion using ultracentrifugation or centrifugal filter units.

    • Quantify the amount of free drug in the supernatant.

    • Calculate EE and DL using the following equations:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Morphology

Visualization of the nanoparticles provides information about their shape and surface characteristics.

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol for TEM:

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Remove excess liquid with filter paper.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

    • Allow the grid to air dry completely before imaging.

  • Expected Results: TEM images should reveal spherical or nearly spherical nanoparticles with a solid, electron-dense core.

Conclusion and Future Perspectives

Didodecyl carbonate presents a promising, yet unexplored, avenue for the formulation of Solid Lipid Nanoparticles. Its physicochemical properties, particularly its high lipophilicity and suitable melting point, suggest its potential as a solid lipid matrix for the encapsulation of hydrophobic drugs. The protocols and characterization methods detailed in this guide provide a robust framework for researchers to begin investigating this novel application. Experimental validation is crucial to determine the optimal formulation parameters, drug loading capacities, release profiles, and long-term stability of didodecyl carbonate-based SLNs. Further in vitro and in vivo studies will be necessary to fully elucidate the potential of this excipient in advanced drug delivery systems.

References

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  • Encyclopedia.pub. (2021, April 20).
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  • Systematic Reviews in Pharmacy. (2024). Investigating Novel Methods for Formulating Solid Lipid Nanoparticles.
  • Pardeshi, C. V., et al. (2012). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Indian Journal of Pharmaceutical Sciences, 74(3), 194–203.
  • Shrestha, S. C., et al. (2021). Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles. International Journal of Nanomedicine, 16, 1987–2002.
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  • University of Birmingham. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC).
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Application

Didodecyl Carbonate: A Sustainable Solvent for Next-Generation Polymer Synthesis

Introduction: Embracing Green Chemistry in Polymer Synthesis The imperative to develop sustainable chemical processes has catalyzed a paradigm shift in polymer science. Green chemistry principles, which emphasize waste p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Green Chemistry in Polymer Synthesis

The imperative to develop sustainable chemical processes has catalyzed a paradigm shift in polymer science. Green chemistry principles, which emphasize waste prevention, the use of safer solvents, and energy efficiency, are at the forefront of this transformation.[1] Traditional polymer synthesis often relies on volatile and hazardous organic solvents, posing significant environmental and health risks. The exploration of greener alternatives is not merely an academic exercise but a critical step towards a more sustainable chemical industry.

Didodecyl carbonate (DDC), a long-chain dialkyl carbonate, emerges as a promising green solvent candidate for polymer synthesis. Its favorable physicochemical properties, including a high boiling point, low volatility, and anticipated low toxicity, position it as a viable replacement for conventional high-boiling point solvents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of didodecyl carbonate as a green solvent in various polymerization techniques.

Physicochemical Properties of Didodecyl Carbonate

Understanding the properties of a solvent is paramount to its effective application. Didodecyl carbonate (CAS No: 6627-45-8) is a C25 dialkyl carbonate with the molecular formula C₂₅H₅₀O₃.[2][3]

PropertyValueSource
CAS Number 6627-45-8[2][3]
Molecular Formula C₂₅H₅₀O₃[2][3]
Molecular Weight 398.67 g/mol [2]
Melting Point 58-59 °C[2]
Boiling Point (Predicted) 465.4 ± 14.0 °C[2]
Density (Predicted) 0.883 ± 0.06 g/cm³[2]

The high boiling point of didodecyl carbonate is a key attribute, rendering it suitable for high-temperature polymerization reactions where efficient removal of condensation byproducts is necessary. Its long alkyl chains suggest a non-polar character, making it an excellent solvent for non-polar monomers and polymers.

Synthesis of Didodecyl Carbonate

A straightforward and relatively green synthesis of didodecyl carbonate involves the transesterification of dimethyl carbonate (DMC) with dodecanol. This method avoids the use of highly toxic reagents like phosgene.

cluster_0 Transesterification Reaction DMC Dimethyl Carbonate reaction DMC->reaction Dodecanol Dodecanol Dodecanol->reaction DDC Didodecyl Carbonate Methanol Methanol reaction->DDC reaction->Methanol start Start setup Reactor Setup & Purge with N2 start->setup charge Charge Monomers & DDC setup->charge catalyst Add Catalyst charge->catalyst heat Heat to 180-200 °C under N2 catalyst->heat distill Collect Water heat->distill vacuum Apply Vacuum distill->vacuum cool Cool to RT vacuum->cool dissolve Dissolve in Solvent cool->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate filter Filter & Wash precipitate->filter dry Dry Polymer filter->dry end End dry->end

Caption: Workflow for Polycondensation in Didodecyl Carbonate.

Ring-Opening Polymerization (ROP)

Rationale: While many ROPs are conducted in bulk or in more polar solvents, the use of a non-polar, high-boiling point solvent like didodecyl carbonate can be advantageous for certain monomers, particularly those that are liquid or have low melting points and are soluble in non-polar media. It can help to control the viscosity of the reaction mixture and improve heat transfer, especially at high conversions.

Protocol: Synthesis of Poly(ε-caprolactone) (PCL)

This protocol describes the ring-opening polymerization of ε-caprolactone, a common biodegradable polyester.

Materials:

  • ε-Caprolactone (monomer)

  • Benzyl alcohol (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Didodecyl carbonate (solvent)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel.

Procedure:

  • Monomer and Solvent Purification: ε-Caprolactone should be dried over CaH₂ and distilled under reduced pressure. Didodecyl carbonate should be thoroughly dried, for example, by azeotropic distillation with toluene followed by removal of toluene under vacuum.

  • Reactor Setup: Flame-dry the Schlenk flask under vacuum and backfill with dry nitrogen.

  • Charging Reactants:

    • In a glovebox or under a positive pressure of nitrogen, add the desired amount of ε-caprolactone to the flask.

    • Add the calculated amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight.

    • Add the required volume of dry didodecyl carbonate to achieve the desired monomer concentration (e.g., 1-2 M).

  • Catalyst Addition: Add the Sn(Oct)₂ catalyst solution in dry toluene (a typical monomer-to-catalyst ratio is 500:1 to 5000:1).

  • Reaction:

    • Immerse the flask in a preheated oil bath at 110-130 °C.

    • Stir the reaction mixture for the desired time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Polymer Isolation:

    • Cool the reaction to room temperature.

    • Dilute the viscous solution with a suitable solvent like chloroform.

    • Precipitate the polymer in cold methanol.

    • Filter and dry the polymer under vacuum.

Expected Outcome: A well-defined poly(ε-caprolactone) with a predictable molecular weight and narrow molecular weight distribution.

Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)

Rationale: The choice of solvent in ATRP is crucial as it can affect the solubility of the monomer, polymer, and catalyst complex, as well as the position of the ATRP equilibrium. [4][5][6][7]For non-polar monomers, a non-polar solvent like didodecyl carbonate could be an excellent choice. Its high boiling point allows for a wide range of reaction temperatures.

Protocol: Synthesis of Polystyrene

This protocol outlines the ATRP of styrene, a classic example of a well-controlled radical polymerization.

Materials:

  • Styrene (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Didodecyl carbonate (solvent)

  • Nitrogen gas supply

  • Schlenk flask.

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reactor Setup: Flame-dry a Schlenk flask and backfill with nitrogen.

  • Charging Reactants:

    • Add CuBr to the flask under a nitrogen atmosphere.

    • Add the desired amount of didodecyl carbonate and PMDETA.

    • Stir the mixture to form the catalyst complex (a colored solution should form).

    • Add the styrene monomer and the EBiB initiator.

  • Reaction:

    • Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 90-110 °C).

    • The polymerization is typically carried out for a predetermined time to achieve a certain conversion. Samples can be withdrawn periodically to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).

  • Polymer Isolation:

    • At the end of the reaction, cool the flask to room temperature and open it to the air to quench the polymerization.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a large excess of methanol.

    • Filter and dry the polystyrene under vacuum.

Expected Outcome: Polystyrene with a controlled molecular weight and a narrow polydispersity index (PDI < 1.3).

Data Summary and Comparison

The following table provides a hypothetical comparison of polymer synthesis in didodecyl carbonate versus a conventional solvent. The values are illustrative and would need to be confirmed experimentally.

Polymerization TypePolymerSolventTemperature (°C)Yield (%)Mₙ ( g/mol )PDI
PolycondensationPoly(dodecyl sebacate)Didodecyl Carbonate180-200>9525,000~2.0
Diphenyl Ether180-200>9524,000~2.1
Ring-Opening PolymerizationPoly(ε-caprolactone)Didodecyl Carbonate120>9015,0001.2
Toluene110>9014,5001.2
ATRPPolystyreneDidodecyl Carbonate100>8520,0001.15
Anisole100>8519,0001.18

Conclusion and Future Outlook

Didodecyl carbonate presents a compelling case as a green solvent for a variety of polymerization reactions. Its high boiling point, non-polar nature, and presumed low toxicity make it a suitable replacement for hazardous conventional solvents. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of didodecyl carbonate in their own polymer synthesis endeavors. Further research is warranted to fully characterize its performance across a wider range of monomers and polymerization techniques, and to conduct a thorough toxicological and environmental impact assessment. The adoption of such green solvents is a critical step towards a more sustainable and responsible future for the polymer industry.

References

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Method

Application Note: Formulating Stable Cosmetic Emulsions with Didodecyl Carbonate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of stable cosmetic emulsions utilizing didodecyl carbonate. Didodecyl car...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of stable cosmetic emulsions utilizing didodecyl carbonate. Didodecyl carbonate is a versatile emollient that offers unique sensory benefits and contributes to the overall stability of emulsion systems. This guide will delve into the physicochemical properties of didodecyl carbonate, its mechanism of action within an emulsion, detailed formulation protocols for a stable oil-in-water (O/W) cream, and robust methodologies for stability assessment. The objective is to provide formulators with the foundational knowledge and practical steps required to successfully incorporate didodecyl carbonate into innovative and stable cosmetic products.

Introduction to Didodecyl Carbonate in Cosmetic Emulsions

Didodecyl carbonate (CAS No. 6627-45-8) is a diester of dodecyl alcohol and carbonic acid.[1] In the cosmetic industry, dialkyl carbonates are primarily recognized for their function as skin-conditioning agents and emollients.[2][3] They are valued for their light, non-greasy feel and excellent spreading properties.

The primary challenge in cosmetic formulation is achieving long-term emulsion stability. Emulsions are thermodynamically unstable systems, prone to phase separation phenomena such as creaming, coalescence, and flocculation.[4] The selection of an appropriate emollient, like didodecyl carbonate, plays a crucial role not just in the final sensory profile of the product, but also in the stability of the emulsion structure itself. It influences the polarity of the oil phase, interacts with the emulsifier system at the oil-water interface, and can modify the viscosity and droplet size of the dispersed phase.[5][6] This guide will explore how to leverage the properties of didodecyl carbonate to overcome these stability challenges.

Physicochemical Properties & Mechanism of Action

Understanding the properties of didodecyl carbonate is fundamental to predicting its behavior in an emulsion.

PropertyValue / DescriptionSignificance in Emulsion Formulation
INCI Name Didodecyl CarbonateUniversal nomenclature for ingredient labeling.
CAS Number 6627-45-8Unique chemical identifier.[1]
Molecular Formula C25H50O3Indicates a relatively large, lipophilic molecule.[1][7]
Molecular Weight 398.67 g/mol Influences viscosity, skin feel, and penetration characteristics.
Physical Form LiquidEasy to incorporate into the oil phase of an emulsion at room temperature.
Function Emollient, Skin-Conditioning AgentIts primary roles are to soften and smooth the skin.[2][3] It contributes to the oil phase, affecting its overall properties.
Solubility Insoluble in waterDefines it as a component of the oil phase in an O/W emulsion.[3]

Mechanism of Stability Contribution:

While not a primary emulsifier, didodecyl carbonate contributes to emulsion stability through several mechanisms:

  • Oil Phase Polarity Modification: It alters the overall polarity of the oil phase, which must be compatible with the chosen emulsifier system's Hydrophilic-Lipophilic Balance (HLB). A well-matched oil phase and emulsifier system are critical for minimizing interfacial tension.[8][9]

  • Interfacial Film Reinforcement: Didodecyl carbonate molecules can co-locate with emulsifiers at the oil-water interface, strengthening the interfacial film around the oil droplets. This creates a more robust steric barrier that helps prevent droplet coalescence.

  • Viscosity Modulation: As part of the internal (oil) phase, it can influence the final viscosity of the emulsion, which in turn slows down the rate of creaming or sedimentation.[5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for creating and validating a stable emulsion.

Protocol: Formulation of a Stable O/W Cream

This protocol outlines the creation of a 100g batch of a stable oil-in-water (O/W) cream. The key to stability is the careful selection of a co-emulsifier system and a water-phase thickener.[5][10]

Ingredients:

PhaseINCI Name% w/wFunction
A (Water Phase) Deionized Water75.5Solvent
Glycerin3.0Humectant
Xanthan Gum0.5Thickener/Stabilizer
B (Oil Phase) Didodecyl Carbonate 8.0 Primary Emollient
Cetearyl Alcohol5.0Co-emulsifier, Thickener
Glyceryl Stearate & PEG-100 Stearate4.0Primary O/W Emulsifier
Caprylic/Capric Triglyceride3.0Emollient
C (Cool-Down Phase) Phenoxyethanol (and) Ethylhexylglycerin1.0Preservative

Equipment:

  • Two heat-resistant beakers (250 mL)

  • Water bath or hot plate

  • Overhead propeller mixer or homogenizer

  • Thermometer

  • pH meter

  • Spatulas and weighing balance

Procedure:

  • Phase A Preparation: In the first beaker, combine the deionized water and glycerin. Begin gentle propeller mixing and slowly sprinkle in the xanthan gum to prevent clumping. Heat to 75°C.

  • Phase B Preparation: In the second beaker, combine all oil phase ingredients: didodecyl carbonate, cetearyl alcohol, Glyceryl Stearate & PEG-100 Stearate, and Caprylic/Capric Triglyceride. Heat to 75°C while stirring gently until all components are melted and uniform.

  • Emulsification: Once both phases are at 75°C, slowly add the oil phase (Phase B) to the water phase (Phase A) under continuous high-shear mixing (homogenization). Mix for 3-5 minutes to form a uniform, white emulsion. The slow addition of the dispersed phase into the continuous phase is critical for forming a stable dispersion.[11]

  • Cooling: Remove the emulsion from the heat and continue to mix with a propeller mixer at a lower speed. This allows the emulsion to cool evenly and prevents the structure from breaking.

  • Phase C Addition: When the emulsion has cooled to below 40°C, add the preservative system (Phase C).

  • Final Adjustments: Check the final pH and adjust if necessary. Continue mixing until the cream is smooth and uniform, then transfer to the final packaging.

Protocol: Emulsion Stability Testing

The purpose of stability testing is to ensure the product maintains its physical, chemical, and microbiological quality under various conditions.[12][13]

Workflow for Emulsion Formulation and Stability Testing

G cluster_0 Formulation Stage cluster_1 Stability & QC Stage cluster_2 Stability Test Methods prep_A 1. Prepare Water Phase (A) heat 3. Heat Both Phases to 75°C prep_A->heat prep_B 2. Prepare Oil Phase (B) (incl. Didodecyl Carbonate) prep_B->heat emulsify 4. Emulsify (B into A) with High Shear heat->emulsify cool 5. Cool Down with Low Shear emulsify->cool add_C 6. Add Cool-Down Phase (C) cool->add_C initial_qc 7. Initial QC (pH, Viscosity, Micro) add_C->initial_qc stability_testing 8. Stability Testing initial_qc->stability_testing accel Accelerated (45-50°C) stability_testing->accel Thermal Stress cycle Freeze-Thaw (-10°C to 25°C) stability_testing->cycle Temp. Extremes centri Centrifugation (3000 rpm) stability_testing->centri Mechanical Stress light Light Exposure stability_testing->light Package Integrity

Caption: Workflow from formulation to stability assessment.

1. Macroscopic and Microscopic Evaluation (Baseline and Post-Stress):

  • Procedure: Visually inspect samples for any signs of phase separation, creaming, color change, or odor change.[14] Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution.

  • Acceptance Criteria: No visible separation. Uniform appearance. Homogeneous droplet distribution under the microscope.

2. Accelerated Stability (Thermal Stress):

  • Procedure: Store samples in their final packaging at elevated temperatures (e.g., 45°C or 50°C) for a period of 1 to 3 months.[4][12] A product stable for three months at 45°C is generally considered stable for two years at room temperature.[12]

  • Acceptance Criteria: No significant changes in appearance, pH, viscosity, or microbial count compared to the control sample stored at room temperature (25°C).

3. Freeze-Thaw Cycle Testing:

  • Procedure: Subject the product to multiple temperature cycles. A common protocol is 24 hours at -10°C followed by 24 hours at 25°C.[12] This cycle is repeated 3-5 times.[4][12] This test is particularly stressful for emulsions and is a strong indicator of robust stability.[12]

  • Acceptance Criteria: The emulsion must not show signs of breaking, crystallization, or significant viscosity changes after completing the cycles.

4. Centrifugation Testing (Mechanical Stress):

  • Procedure: Heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[12] This test accelerates gravitational forces to predict creaming or sedimentation.

  • Acceptance Criteria: No visible phase separation or creaming layer after centrifugation.

Troubleshooting Common Stability Issues

IssuePotential Cause(s)Recommended Solution(s)
Phase Separation Incorrect emulsifier (wrong HLB), insufficient emulsifier concentration, improper homogenization (speed/time).Re-evaluate the emulsifier system. Increase emulsifier concentration. Optimize homogenization parameters.[4]
Viscosity Change Polymer degradation (xanthan gum), interaction between ingredients, temperature fluctuations.Ensure the thickener is compatible with all ingredients. Increase thickener concentration. Evaluate the effect of temperature on the final viscosity.
Crystallization High concentration of fatty alcohols or waxes, improper cooling process.Reduce the concentration of high-melting-point ingredients. Ensure slow, controlled cooling with continuous, gentle mixing.

Conclusion

Didodecyl carbonate is a valuable emollient for creating cosmetically elegant and stable emulsions. Its contribution to stability is achieved by modifying the oil phase and reinforcing the interfacial film. By following a systematic formulation approach, utilizing an appropriate emulsifier and stabilizer system, and conducting rigorous stability testing as outlined in this guide, formulators can confidently develop robust and high-performing cosmetic products.

References

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • Scribd. (n.d.). Cosmetic Product Stability Testing Guide. Retrieved from [Link]

  • Duerden, J., & Rudd, A. (2021). Designing a Suitable Stability Protocol in the Face of a Changing Retail Landscape. Cosmetics, 8(3), 64. Semantic Scholar.
  • The Inci Lab. (2026, March 21). What Is Cosmetic Stability Testing? Complete Guide. Retrieved from [Link]

  • A&T Formulation. (n.d.). Oil in Water Emulsions (O/W). Retrieved from [Link]

  • Al-Sadeeq, G. T., et al. (2023). Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications. PMC. Retrieved from [Link]

  • Formula Botanica. (2026, March 11). 4 Steps for Testing your Cosmetic Emulsion. Retrieved from [Link]

  • Frontiers. (n.d.). Enhancing the Formation and Stability of Oil-In-Water Emulsions Prepared by Microchannels Using Mixed Protein Emulsifiers. Retrieved from [Link]

  • Pion Inc. (2016, May 20). How to Achieve Stable Oil-in-Water Emulsions. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2017, January 18). Safety Assessment of Dialkyl Carbonates as Used in Cosmetics. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2016, May 13). Safety Assessment of Dialkyl Carbonates as Used in Cosmetics. Retrieved from [Link]

  • NextSDS. (n.d.). Didodecyl carbonate — Chemical Substance Information. Retrieved from [Link]

  • PatSnap. (2026, March 19). Optimizing Dodecyl Acid Use in Cosmetic Emulsions. Retrieved from [Link]

  • Let's Make Beauty. (2025, May 15). How to Formulate Water-in-Oil Emulsions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Didodecyl carbonate | C25H50O3 | CID 246981. PubChem. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Didodecyl Carbonate as a Bio-based Lubricant Additive in Tribology

Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative for Sustainable Lubrication The global push towards sustainability has catalyzed a significant shift in the lubricants industry, moving away...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Sustainable Lubrication

The global push towards sustainability has catalyzed a significant shift in the lubricants industry, moving away from traditional mineral oil-based products towards environmentally benign alternatives.[1][2] Bio-based lubricants, derived from renewable feedstocks like vegetable oils, are at the forefront of this transition, offering inherent advantages such as high biodegradability, low ecotoxicity, and a reduced carbon footprint.[3][4][5][6] However, their widespread adoption has been historically constrained by certain performance limitations, including inferior thermo-oxidative stability and poor low-temperature properties compared to their synthetic counterparts.[3][7]

To bridge this performance gap, the strategic incorporation of additives is essential.[8] These compounds are engineered to enhance specific properties of the base oil, improving its overall efficacy and durability.[9][10] Within the realm of green chemistry, dialkyl carbonates have emerged as a particularly promising class of synthetic compounds.[11][12] Didodecyl carbonate (DDC), a long-chain dialkyl carbonate, is notable for its excellent physicochemical properties, including high thermal-oxidative stability and a low pour point, making it an ideal candidate as a bio-based lubricant additive.[11][13][14]

This document serves as a comprehensive technical guide for researchers and scientists on the application and evaluation of didodecyl carbonate as a novel anti-wear and friction-modifying additive. It provides the foundational theory, mechanism of action, and detailed protocols for its tribological characterization.

Physicochemical Profile of Didodecyl Carbonate (DDC)

Didodecyl carbonate is an ester of carbonic acid and dodecanol (lauryl alcohol). Its synthesis is typically achieved through a transesterification reaction between a short-chain dialkyl carbonate, like dimethyl carbonate, and dodecanol.[11][13][15] This process is considered a green chemical route, especially when compared to traditional methods involving hazardous reagents like phosgene.[12][16] The long, saturated C12 alkyl chains contribute to its favorable lubricating properties.

Table 1: Physicochemical Properties of Didodecyl Carbonate

PropertyValueSource
Chemical Formula C₂₅H₅₀O₃[17]
Molecular Weight 398.66 g/mol [17]
CAS Number 6627-45-8[17]
Appearance White Solid[17]
Melting Point 58-59 °C[17]
Boiling Point 465.4 ± 14.0 °C (Predicted)[17]
Density 0.883 ± 0.06 g/cm³ (Predicted)[17]

Proposed Mechanism of Tribological Action

The efficacy of DDC as a lubricant additive is rooted in its molecular structure, which facilitates the formation of a protective boundary film at the metal-metal interface under sliding conditions. This mechanism is critical in the boundary and mixed lubrication regimes, where direct asperity contact can lead to high friction and catastrophic wear.[9]

The proposed mechanism involves two key steps:

  • Surface Adsorption: The central carbonate group (-O-(C=O)-O-) in the DDC molecule is polar. This polarity drives the molecule to adsorb onto the metallic surfaces of the interacting components.[18][19] This process is analogous to that of other ester-based friction modifiers, which form strong bonds with the metal oxide layers present on the steel surfaces.[18]

  • Boundary Film Formation: Following adsorption, the two long, non-polar dodecyl (C12) alkyl chains orient themselves away from the metal surface. These tightly packed chains form a durable, low-shear-strength lubricating film.[20] This organic film acts as a physical barrier, preventing direct metal-to-metal contact, thereby reducing adhesion and friction. During rubbing, this adsorbed layer can undergo mechanochemical reactions, contributing to the formation of a robust tribofilm that offers enhanced wear protection.[21][22]

Figure 1: Proposed mechanism of DDC forming a protective boundary film.

Application Notes: Performance Evaluation Framework

To validate the effectiveness of DDC as a lubricant additive, a systematic evaluation of its impact on the tribological performance of a base oil is required. The primary metrics for this evaluation are:

  • Friction Reduction: The ability of the additive to lower the coefficient of friction (CoF) between sliding surfaces. This is a direct indicator of energy efficiency.

  • Anti-Wear (AW) Properties: The capacity to minimize material loss from the surfaces due to mechanical action. This is crucial for extending the operational life of machinery.[21]

  • Extreme Pressure (EP) Capability: The performance under high-load conditions, specifically the ability to prevent catastrophic failure modes like scuffing and welding of the surfaces.

Experimental Protocols

The following protocols provide a standardized methodology for assessing the tribological performance of lubricants fortified with DDC.

Protocol 1: Tribological Performance Evaluation via Four-Ball Tribometer

Objective: To quantify the anti-wear (AW) and extreme pressure (EP) properties of a base lubricant blended with varying concentrations of DDC.

Apparatus & Materials:

  • Four-Ball Tribometer

  • Base Oil (e.g., Polyalphaolefin PAO 4)

  • Didodecyl Carbonate (DDC), powder or flake

  • AISI 52100 steel balls (12.7 mm diameter)

  • Heptane or Hexane (for cleaning)

  • Ultrasonic bath

  • Optical Microscope with measurement software

Procedure:

  • Lubricant Blending: a. Prepare several blends of DDC in the base oil at concentrations of 0.5%, 1.0%, and 2.0% by weight (w/w). b. Gently heat the base oil to approximately 60-70°C to facilitate the dissolution of DDC. c. Stir the mixture using a magnetic stirrer for 30 minutes or until the DDC is fully dissolved and the blend is homogenous. Prepare a control sample of pure base oil.

  • Component Cleaning: a. Thoroughly clean the steel balls and the test cup by sonicating them in a bath of heptane or hexane for 15 minutes. b. Dry the components completely using a stream of clean, dry air. Avoid touching the surfaces of the balls after cleaning.

  • Anti-Wear (AW) Test (adapted from ASTM D4172): a. Assemble the four-ball test pot: place three clean balls in the cup, secure them, and add the test lubricant until it covers the balls. b. Place the fourth ball in the chuck and lock it into the tribometer. c. Set the test parameters:

    • Load: 392 N (40 kgf)
    • Rotational Speed: 1200 rpm
    • Temperature: 75 °C
    • Duration: 60 minutes d. Run the test. Record the friction torque continuously throughout the test. e. After the test, retrieve the three stationary balls, clean them, and measure the Wear Scar Diameter (WSD) on each ball using the optical microscope. Calculate the average WSD.
  • Extreme Pressure (EP) Test (adapted from ASTM D2783): a. Prepare the test rig as described in steps 3a and 3b. b. This test involves a series of short-duration runs (10 seconds) with incrementally increasing loads until welding of the balls occurs. c. Start at a designated initial load and increase the load in steps as prescribed by the standard. d. The "Weld Point" is the lowest applied load at which the rotating ball seizes and welds to the stationary balls. This is a key indicator of EP performance.

Protocol 2: Post-Test Surface Analysis of Wear Scars

Objective: To characterize the morphology and chemical composition of the tribofilm formed on the wear scar surfaces.

Apparatus:

  • Scanning Electron Microscope (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

  • Sample Preparation: a. Use the stationary balls from the AW tests (Protocol 1). b. Carefully rinse the balls with hexane to remove residual bulk oil without disturbing the tribofilm. c. Mount the balls on appropriate sample holders for SEM and XPS analysis.

  • SEM/EDS Analysis: a. Acquire high-resolution secondary electron images of the wear scar to observe its morphology (e.g., smoothness, ploughing marks, pitting). b. Perform EDS mapping or spot analysis on the wear scar and on an unworn area of the ball. Compare the elemental composition, looking for an increase in Carbon and Oxygen signals within the wear track, which would indicate the presence of an organic film.

  • XPS Analysis: a. Analyze the wear scar surface to determine the chemical states of the elements present. b. Acquire high-resolution spectra for key elements: C 1s, O 1s, and Fe 2p. c. Deconvolute the C 1s peak to identify different carbon species. The presence of a peak around 289-290 eV is characteristic of the carbonate (O-C=O) functional group, providing direct evidence of DDC or its derivatives in the tribofilm.[18]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the catalytic synthesis yield of didodecyl carbonate

Welcome to the Technical Support Center for Dialkyl Carbonate Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dialkyl Carbonate Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and kinetic bottlenecks associated with the catalytic synthesis of didodecyl carbonate (DDC).

Synthesizing long-chain symmetrical carbonates like DDC via the transesterification of dimethyl carbonate (DMC) with dodecanol (lauryl alcohol) presents unique challenges. The long aliphatic chains induce severe mass transfer limitations, and the reaction is strictly equilibrium-limited. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you break through yield ceilings.

Part 1: Diagnostic Workflow for Low DDC Yield

Before adjusting your chemical parameters, use the following diagnostic logic tree to isolate the root cause of your synthesis failure.

G Start Low DDC Yield Detected CheckConv Is DMC Conversion < 50%? Start->CheckConv Equil Equilibrium Stagnation (Methanol Accumulation) CheckConv->Equil Yes Kinetics Check Intermediate (MDC) Levels CheckConv->Kinetics No Sol1 Implement Fractional Distillation or Two-Stage Process Equil->Sol1 HighMDC High MDC, Low DDC Kinetics->HighMDC MDC > 10% SideProd High Ether/Byproducts Kinetics->SideProd Byproducts > 5% Sol2 Increase DoOH:DMC Ratio & Reaction Temp to 120°C HighMDC->Sol2 Sol3 Tune Catalyst Basicity (e.g., KF/MgO at 873K) SideProd->Sol3

Fig 1. Troubleshooting decision tree for low didodecyl carbonate yields.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My DDC synthesis stalls at ~45-50% yield despite prolonged heating. How do I break this ceiling? A1: You are experiencing thermodynamic equilibrium stagnation. Transesterification is a reversible process. Because DMC and the methanol byproduct form an azeotrope (mass composition 30–70 at ~63°C), simple refluxing traps methanol in the reaction vessel, halting forward progress[1].

  • The Fix: You must continuously remove methanol. Equip your reactor with a long fractional distillation column. Alternatively, adopt a two-stage process where the reaction is paused, the volatile methanol/DMC mixture is stripped under vacuum, and fresh DMC is introduced to drive the equilibrium forward[2].

Q2: I am detecting high levels of the asymmetrical intermediate, methyl dodecyl carbonate (MDC). Why isn't it converting to the symmetrical DDC? A2: The synthesis of DDC occurs in two distinct transesterification steps. The first step (DMC + Dodecanol → MDC + Methanol) is kinetically fast. The second step (MDC + Dodecanol → DDC + Methanol) is severely hindered by the steric bulk of the 12-carbon aliphatic chains.

  • The Fix: To force the second substitution, you must increase the molar ratio of dodecanol to DMC to at least 4:1[3]. Furthermore, raising the reaction temperature to 120°C provides the necessary activation energy to overcome the steric hindrance of the MDC intermediate[4].

Q3: How do I choose between homogeneous and heterogeneous catalysts for this reaction? A3: While homogeneous catalysts like organotin compounds provide decent yields (~55.5%)[4], they are highly toxic and notoriously difficult to separate from the high-boiling DDC product, making them unsuitable for pharmaceutical or high-purity applications.

  • The Fix: Transition to a heterogeneous solid base catalyst. KF/MgO is highly recommended. When MgO is impregnated with KF and calcined at 873 K, it generates strongly basic F− ions and O2− defect sites. These sites are highly efficient at abstracting the hydroxyl proton from dodecanol, achieving DDC yields upwards of 86.2%[3].

Part 3: Mechanistic Pathway of Base-Catalyzed Transesterification

Understanding the causality of your catalyst's behavior requires visualizing the reaction mechanism. The solid base catalyst does not interact with DMC directly; its sole purpose is the nucleophilic activation of the long-chain alcohol.

Mechanism Cat Solid Base Catalyst (e.g., KF/MgO) DoOH Dodecanol (Activation) Cat->DoOH Proton Abstraction Alkoxide Dodecyloxide Anion Intermediate DoOH->Alkoxide DMC Dimethyl Carbonate (Nucleophilic Attack) Alkoxide->DMC Attacks Carbonyl MDC Methyl Dodecyl Carbonate + Methanol DMC->MDC 1st Transesterification DDC Didodecyl Carbonate + Methanol MDC->DDC 2nd Transesterification (Sterically Hindered)

Fig 2. Base-catalyzed transesterification mechanism for didodecyl carbonate.

Part 4: Quantitative Catalyst Performance Comparison

To justify the shift toward solid base catalysis, review the following field data comparing various catalytic systems used in the synthesis of DDC.

Catalyst SystemTypeMolar Ratio (DoOH:DMC)Temp (°C)Time (h)DDC Yield (%)Reference
KF/MgO (30 wt%) Heterogeneous Solid Base4:11204.086.2 [3]
K2​CO3​ Heterogeneous Solid Base3:1Reflux (~140)5.0~85.0*[1]
Organotin Homogeneous2:11203.055.5[4]

*Note: Value represents selectivity relative to the mixed carbonate intermediate.

Part 5: Validated Experimental Protocol (KF/MgO Catalysis)

This self-validating protocol utilizes KF/MgO to achieve >85% yield. Every step is designed to address the thermodynamic and kinetic limitations discussed above.

Phase 1: Catalyst Preparation & Validation

  • Impregnation: Suspend commercial MgO powder in an aqueous solution of Potassium Fluoride (KF) calculated to achieve a 30 wt% KF loading[3].

  • Calcination: Dry the slurry at 110°C overnight, then calcine in a muffle furnace at 873 K (600°C) for 4 hours. Causality: This specific temperature is required to decompose surface carbonates and generate the strong Lewis base defect sites.

  • Self-Validation: Before proceeding, test the catalyst basicity using Hammett indicators. The catalyst must exhibit a basic strength of H0​>15 to effectively deprotonate dodecanol.

Phase 2: Reaction Execution

  • Setup: Equip a 250 mL three-neck reactor with a mechanical stirrer, a thermocouple, and a long fractional distillation column[1].

  • Reagent Loading: Add dodecanol and DMC in a strict 4:1 molar ratio (e.g., 0.4 mol dodecanol to 0.1 mol DMC). Add the activated KF/MgO catalyst at 0.75 wt% relative to the total reactant mass[3].

  • Thermal Ramping: Heat the mixture to 120°C under atmospheric pressure. Causality: 120°C is optimal; lower temperatures fail to overcome the activation energy of the second transesterification step, while higher temperatures risk decarboxylation side reactions.

  • Equilibrium Shifting: As the reaction progresses (total time: 4 hours), continuously collect the DMC-methanol azeotrope from the top of the distillation column (head temperature ~63–64°C)[1].

Phase 3: Product Isolation

  • Catalyst Recovery: Cool the reaction mixture to 60°C and filter out the KF/MgO catalyst using a Büchner funnel. (The catalyst can be washed with methanol, dried, and reused).

  • Vacuum Distillation: Subject the crude liquid to vacuum distillation (180°C, 1 mbar)[1]. Because you used a 4:1 ratio, a significant amount of unreacted dodecanol will remain. The vacuum distillation selectively removes this excess dodecanol, leaving behind high-purity didodecyl carbonate as a colorless liquid.

  • Self-Validation: Confirm product purity via 1H NMR (400 MHz, CDCl3​ ). Look for the characteristic triplet of the carbonate-adjacent −OCH2​− protons at δ ~4.11 ppm[1].

Part 6: References

  • Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties (Contains standard K2​CO3​ protocols for Didodecyl Carbonate synthesis and azeotrope management). National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis of Didodecyl Carbonate by Transesterification (Evaluates organotin homogeneous catalysis and its yield limitations). Journal of Liaoning Petrochemical University, 2016, 36(2): 17-20. URL:[Link]

  • Synthesis of Modern Synthetic Oils Based on Dialkyl Carbonates (Details the two-stage process necessary to overcome 50% equilibrium limits in long-chain carbonates). Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

  • Synthesis of Didodecyl Carbonate via Transesterification Catalyzed by KF/MgO (Establishes the 86.2% high-yield protocol and 4:1 molar ratio parameters). Chinese Journal of Chemical Engineering, 2009, 17(5), 883-886. URL:[Link]

Sources

Optimization

Troubleshooting phase separation in didodecyl carbonate emulsions

Technical Support Center: Didodecyl Carbonate Emulsions Welcome to the technical support guide for troubleshooting phase separation in didodecyl carbonate emulsions. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Didodecyl Carbonate Emulsions

Welcome to the technical support guide for troubleshooting phase separation in didodecyl carbonate emulsions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating with this unique carbonate ester. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve emulsion instability effectively.

Part 1: First-Pass Analysis of Emulsion Instability

Before diving into specific troubleshooting questions, it's crucial to correctly identify the type of phase separation you are observing. Emulsion breakdown is not a single phenomenon but can manifest in several ways, each pointing to different root causes.[1][2][3]

  • Creaming/Sedimentation: This is the migration of dispersed droplets under gravity to the top (creaming) or bottom (sedimentation) of the container, forming a concentrated layer.[4][5] The droplets themselves do not merge, and this process is often reversible with gentle shaking.[5] This indicates a density difference between the oil and water phases that is not sufficiently overcome by the viscosity of the continuous phase or by droplet size reduction.

  • Flocculation: Droplets cluster together into aggregates without losing their individual integrity.[1][4] This is often a precursor to coalescence and is typically caused by insufficient repulsive forces (electrostatic or steric) between droplets.[1]

  • Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets, ultimately leading to the complete separation of the oil and water phases.[2][4] It signifies the rupture of the interfacial film that stabilizes the droplets.[6] This is a critical failure of the emulsifier system.

  • Ostwald Ripening: Over time, larger droplets grow at the expense of smaller ones. This occurs because the didodecyl carbonate has some minor solubility in the continuous phase, diffusing from smaller, higher-energy droplets to larger, more stable ones.[4][7] This leads to a gradual increase in the average droplet size.

Visual Diagnostic Workflow

Use the following diagram to perform a preliminary diagnosis of your emulsion instability.

G cluster_observe Observation cluster_diagnosis Diagnosis start Phase Separation Observed layers Distinct oil/water layers? (Irreversible) concentrated_layer Concentrated layer at top/bottom? (Potentially Reversible) start->concentrated_layer coalescence Primary Issue: Coalescence (Breaking) layers->coalescence Yes concentrated_layer->layers No creaming Primary Issue: Creaming / Sedimentation concentrated_layer->creaming Yes flocculation Secondary Issue: Flocculation may be occurring creaming->flocculation Check for aggregates under microscope G cluster_process Emulsification Process Optimization start Unstable Emulsion pressure Increase Homogenizer Pressure start->pressure cycles Increase Number of Cycles/Passes pressure->cycles temp Verify Phase Temperature Control (ΔT < 5°C) cycles->temp rate Optimize Addition Rate temp->rate end Stable Emulsion rate->end

Caption: Key process parameters to investigate for stability.

Category 3: Post-Formulation & Stability Testing

Question 5: How can I predict the long-term stability of my emulsion without waiting for months?

Accelerated stability testing is essential for formulation development. These tests apply external stress to the emulsion to predict its long-term behavior.

Answer & Troubleshooting Protocol:

  • Centrifugation: This is a rapid method to accelerate creaming or sedimentation.

    • Protocol: Place a sample of your emulsion in a centrifuge tube. Centrifuge at 3000-5000 rpm for 15-30 minutes. A stable emulsion will show no signs of phase separation.

  • Freeze-Thaw Cycles: This test assesses stability against temperature fluctuations, which can occur during shipping and storage. [8]Temperature changes can affect viscosity, solubility, and interfacial film properties. [1] * Protocol: Store the emulsion at -10°C for 24 hours, then allow it to thaw at room temperature for 24 hours. Repeat this cycle 3-6 times. [9]Check for any signs of separation or changes in texture after each cycle.

  • Particle Size Analysis: Monitoring the droplet size distribution over time is a quantitative way to detect instability.

    • Protocol: Use a technique like Dynamic Light Scattering (DLS) or Laser Diffraction to measure the mean droplet size and Polydispersity Index (PDI) of a fresh sample. Store the sample at an elevated temperature (e.g., 40°C) and re-measure at regular intervals (e.g., 1, 2, 4 weeks). A significant increase in mean droplet size indicates coalescence or Ostwald ripening. A PDI value below 0.25 is generally desirable for good long-term stability. [10]

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Basic Didodecyl Carbonate O/W Emulsion

  • Prepare Aqueous Phase: In a beaker, combine water, any water-soluble actives, and hydrophilic emulsifiers (high HLB). If using a viscosity modifier like xanthan gum, disperse it thoroughly. Heat to 75°C.

  • Prepare Oil Phase: In a separate beaker, combine didodecyl carbonate, any oil-soluble actives, and lipophilic emulsifiers (low HLB). Heat to 75°C.

  • Combine Phases: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., rotor-stator).

  • Homogenize: Once all the oil is added, homogenize at high speed for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization (if available): For finer, more stable emulsions, pass the coarse emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1000 bar. [10]6. Cool Down: Cool the emulsion to room temperature under gentle agitation.

  • Finalize: Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) below 40°C. Adjust pH if necessary.

Protocol 2: Characterization of Emulsion Droplets

  • Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for your instrument (typically a slightly turbid appearance for DLS). Ensure the dilution does not shock the system; use the same continuous phase for dilution if possible.

  • Particle Size Measurement (Laser Diffraction):

    • Use a laser diffraction particle size analyzer to measure the droplet size distribution.

    • Record the D(v, 0.5) or median diameter, and the overall span of the distribution. A narrow distribution is preferred.

  • Zeta Potential Measurement (for ionic systems):

    • Use an instrument based on electrophoretic light scattering.

    • The zeta potential measures the magnitude of the electrostatic charge on the droplet surface. For O/W emulsions, a value more negative than -30 mV or more positive than +30 mV generally indicates good electrostatic stability.

References

  • Troubleshooting - Pharmalator. (n.d.). Vertex AI Search.
  • What Role Does Viscosity Play in Emulsion Formation? (2025, November 29). Product → Sustainability Directory.
  • Emulsion instability phenomena – reasons and prevention. (2025, January 21). Biolin Scientific.
  • Emulsion stability and breakdown mechanisms | Colloid... (2024, August 19). Fiveable.
  • How emulsions form and break? (2024, June 11). Biolin Scientific.
  • Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. (2025, July 17). PMC.
  • Techniques and methods to study functional characteristics of emulsion systems. (n.d.). PMC.
  • Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! (2025, March 30). PharmaCores.
  • The physics and chemistry of emulsions. (n.d.).
  • Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion. (2023, May 12). PMC.
  • Separation of Produced Emulsions from Surfactant Enhanced Oil Recovery Processes. (n.d.).
  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025, December 18). Pharmaceutical Technology.
  • Formulation Troubleshooting In Cosmetic Products. (n.d.).
  • Emulsion Stability: Causes & Importance. (2024, September 05). Vaia.
  • Emulsion Stability: Strong and Stable or Weak and Feeble. (n.d.). Rheology Lab.
  • The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions. (2023, December 20). PMC.
  • Influence of pH and Ionic Strength on Formation and Stability of Emulsions Containing Oil Droplets Coated by β-Lactoglobulin−Alginate Interfaces. (2006, May 03). Biomacromolecules - ACS Publications.
  • Formulation development and process parameter optimization of lipid nanoemulsions using an alginate-protein stabilizer. (n.d.). PMC.
  • Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. (2023, March 16). MDPI.
  • Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion. (2023, May 12). PubMed.
  • Response surface optimization of pH and ionic strength for emulsion characteristics of egg yolk. (2009, November 15). PubMed.
  • Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. (2025, March 19). Tuode Chem.
  • Solving Emulsification Challenges in Cosmetic Manufacturing. (n.d.). MXD Process.
  • Influence of pH and Ionic Strength on Formation and Stability of Emulsions Containing Oil Droplets Coated by β-Lactoglobulin−Alginate Interfaces | Request PDF. (n.d.). ResearchGate.
  • Optimization of Processing Parameters of Nanoemulsion Containing Aripiprazole Using Response Surface Methodology. (2020, March 09). Dove Medical Press.
  • Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method. (n.d.). Taylor & Francis.
  • How to Boost Dodecyl Acid's Stability in Emulsions. (2026, March 19). Eureka by PatSnap.
  • Water in Oil Emulsifiers. (n.d.). The Surfactant Store.
  • Contemporary Formulation: Oil in Water Emulsifiers. (2018, June 22). UL Prospector.
  • Emulsions: making oil and water mix. (2024, September 27). AOCS.
  • Chemical Properties of Dodecyl propyl carbonate (CAS 959272-51-6). (n.d.). Cheméo.
  • Effect of Surfactants on the Molecular Structure of the Buried Oil/Water Interface. (n.d.). PMC.
  • Edible CaCO3 nanoparticles stabilized Pickering emulsion as calcium‐fortified formulation. (2021, March 04).
  • Stabilizing emulsified acids for carbonate acidizing. (n.d.). Google Patents.
  • The Pennsylvania State University The Graduate School CALCIUM CARBONATE SCALING IN WATER-IN-OIL EMULSIONS UNDER SHEAR A Thesis i. (n.d.).
  • Pickering Emulsions Stabilized by Calcium Carbonate Particles: A New Topical Formulation. (2020, July 31).
  • EMULSION-Flocculation, Coalescence, Creaming, Phase separation, Ostwald ripening. (2024, January 13).
  • didodecyl carbonate CAS#: 6627-45-8. (n.d.). ChemicalBook.
  • 6627-45-8|Didodecyl carbonate|BLD Pharm. (n.d.).
  • Didodecyl carbonate | C25H50O3 | CID 246981. (n.d.). PubChem - NIH.
  • Carbonate-coordinated metal complexes precede the formation of liquid amorphous mineral emulsions of divalent metal carbonates. (2011, January 10). PMC.
  • Stabilization and Release of Palm Tocotrienol Emulsion Fabricated Using pH-Sensitive Calcium Carbonate. (2021, February 07). PMC.
  • Drop Coalescence during Emulsion Formation in a High-Pressure Homogenizer for Tetradecane-in-Water Emulsion Stabilized by Sodium Dodecyl Sulfate. (2001, June 15). PubMed.
  • (PDF) Effect of physicochemical properties of emulsions formed by self-emulsifying drug delivery systems (Sedds) on the solubilization state of drug: In vitro study. (2019, January 11). ResearchGate.
  • De-Emulsification and Gravity Separation of Micro-Emulsion Produced with Enhanced Oil Recovery Chemicals Flooding. (2021, April 16). MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for Didodecyl Carbonate (DDC)

Welcome to the Technical Support Center for Didodecyl Carbonate (DDC) purification. DDC is a symmetrical, long-chain dialkyl carbonate increasingly utilized as a phase-change material, a high-performance biolubricant, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Didodecyl Carbonate (DDC) purification. DDC is a symmetrical, long-chain dialkyl carbonate increasingly utilized as a phase-change material, a high-performance biolubricant, and a synthetic intermediate[1]. Because DDC synthesis typically involves the transesterification of dimethyl carbonate (DMC) with dodecanol using catalysts like K₂CO₃ or KF/MgO[2][3], the crude product often contains unreacted dodecanol, mixed carbonate intermediates, and catalyst residues.

Due to the high boiling points of these long-chain oleochemicals, traditional distillation is highly energy-intensive and prone to thermal degradation[4]. Consequently, solvent crystallization is the industry standard for DDC purification. This guide provides self-validating protocols and troubleshooting logic to help researchers overcome common crystallization bottlenecks such as oiling out, impurity entrapment, and slow nucleation.

Physicochemical Data & Crystallization Thermodynamics

Understanding the thermal and physical properties of DDC is critical for designing a successful crystallization cooling curve. Below is the reference data for DDC to guide your solvent selection and temperature parameters.

PropertyValue / DescriptionReference
Chemical Name Didodecyl Carbonate (DDC)[5]
CAS Number 6627-45-8[5]
Molecular Formula C₂₅H₅₀O₃[5]
Molar Mass 398.66 g/mol [5]
Melting Point (Empirical) 19.3 °C (Peak melting via DSC)[1]
Melting Point (Predicted) 58–59 °C (Dependent on crystalline polymorph)[5]
Density ~0.883 g/cm³[5]
Common Impurities Dodecanol, Dimethyl carbonate, Methyl dodecyl carbonate[2]

Note: The wide variance in reported melting points (19.3 °C vs. 58 °C) is attributed to the polymorphic behavior of long-chain oleochemical carbonates and the presence of residual dodecanol, which acts as a freezing point depressant[1][5].

Self-Validating Crystallization Protocol

To ensure high-purity DDC (free of dodecanol and catalyst), follow this step-by-step methodology. Every step includes a Validation Check to ensure the physical chemistry of the system is behaving as expected before you proceed.

Step 1: Dissolution and Catalyst Removal

  • Suspend the crude DDC mixture in an Acetone/Ethanol (3:1 v/v) solvent system at a ratio of 1 g crude to 5 mL solvent.

  • Heat the reactor to 45 °C under continuous agitation until the organic phase dissolves.

  • Validation Check: Inspect the solution. It must be completely transparent. Any residual cloudiness indicates suspended inorganic catalyst (e.g., K₂CO₃ or KF/MgO)[2][3]. If cloudy, perform a hot vacuum filtration through a Celite pad before proceeding.

Step 2: Controlled Cooling & Seeding

  • Program the reactor to cool at a strict rate of 0.5 °C/min down to 22 °C.

  • Once the internal temperature reaches 25 °C (entering the metastable zone), introduce 1 wt% of high-purity DDC seed crystals.

  • Validation Check: Observe the nucleation site. Crystals should grow uniformly outward from the seeds. If the bulk solution suddenly turns opaque or milky without distinct particulate formation, Liquid-Liquid Phase Separation (LLPS) has occurred. Self-Correction: Reheat to 45 °C, add 10% more acetone to increase solvent power, and restart the cooling ramp.

Step 3: Isolation and Washing

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with 2 volumes of pre-chilled (-5 °C) acetone.

  • Validation Check: The final crystals should be free-flowing and crystalline, not waxy. Dodecanol is highly soluble in cold acetone, whereas DDC solubility drops exponentially, ensuring the wash removes surface-bound impurities[4].

Step 4: Analytical Verification

  • Dry the crystals under a vacuum to remove residual acetone.

  • Prepare a sample in CDCl₃ and run a ¹H NMR analysis.

  • Validation Check: Confirm the presence of the OCH₂ triplet at δ 4.11–4.12 ppm[2]. Verify the complete absence of the dodecanol hydroxyl proton and its corresponding shifted α-CH₂ peaks.

Troubleshooting Guides & FAQs

Q: Why does my DDC mixture form a milky emulsion (oil out) instead of forming solid crystals during cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." Causality: It occurs when the cooling trajectory crosses the binodal solubility curve before reaching the metastable zone boundary for solid crystallization. Because DDC is highly lipophilic (C25 chain), using a solvent that is too polar (like pure methanol or ethanol) forces the solute to separate as a liquid coacervate rather than a solid crystal. Solution: You must shift the thermodynamic solubility curve. Switch to a binary solvent system (e.g., Acetone/Ethanol 70:30). Acetone acts as a "good" solvent to suppress LLPS, while ethanol acts as an antisolvent to drive supersaturation.

Q: How can I prevent unreacted dodecanol from becoming entrapped in the DDC crystal lattice? A: Causality: Dodecanol and DDC share identical long alkyl chains, which leads to isomorphic co-crystallization or heavy surface adsorption during lattice formation. Fast cooling rates (>2 °C/min) cause rapid dendritic crystal growth, which physically entraps mother liquor (rich in dodecanol) within the crystal defects. Solution: Implement a strictly controlled cooling ramp (0.5 °C/min) to promote thermodynamic (rather than kinetic) crystal growth. Furthermore, ensure your final wash utilizes cold acetone (-5 °C). Dodecanol remains highly soluble in cold acetone, allowing it to be stripped from the crystal surface without dissolving the DDC product[4].

Q: The nucleation of DDC is extremely slow, sometimes taking hours to initiate. How can I accelerate this without compromising purity? A: Causality: Long-chain oleochemical carbonates possess high conformational flexibility[1]. This flexibility creates a massive entropic barrier; the molecules struggle to align their alkyl chains into an ordered crystal lattice spontaneously, leading to a very wide metastable zone. Solution: Do not lower the temperature further, as this will trigger uncontrolled crash-precipitation and trap impurities. Instead, rely on secondary nucleation. Introduce 1–2 wt% of pure DDC seed crystals when the solution is 2–3 °C below the saturation temperature. The seeds provide a pre-ordered lattice template, bypassing the entropic barrier of primary nucleation.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve phase state issues during your DDC purification runs.

DDC_Crystallization_Troubleshooting Start Crude DDC Mixture Dissolve Dissolve in Acetone/EtOH (T = 45°C) Start->Dissolve Cool Cooling (0.5°C/min) to 25°C Dissolve->Cool Seed Add Seed Crystals (1 wt%) Cool->Seed Check Phase State? Seed->Check LLPS Oiling Out (Emulsion) Check->LLPS Turbid/Liquid Nucleation Solid Crystal Growth Check->Nucleation Solid Particles Reheat Reheat & Increase Acetone Ratio LLPS->Reheat Reheat->Dissolve Filter Vacuum Filtration & Cold Wash (-5°C) Nucleation->Filter Pure Purified DDC Filter->Pure

Diagnostic workflow for resolving didodecyl carbonate crystallization issues.

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Didodecyl Carbonate (DDC) in In Vitro Assays

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter the challenges associated with testing highly lipophilic compounds like Didodecyl Carbonate (DDC).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter the challenges associated with testing highly lipophilic compounds like Didodecyl Carbonate (DDC). DDC is characterized by its long hydrocarbon chains and carbonate core, making it an extreme "grease-ball" molecule with a high partition coefficient (LogP) and near-zero aqueous solubility.

When transitioning from chemical synthesis to in vitro biological evaluation, conventional solubilization techniques often fail, leading to irreproducible data, false negatives, and assay artifacts. This guide provides field-proven, self-validating protocols and mechanistic insights to help you successfully formulate DDC for cell-based assays.

Part 1: Core Troubleshooting & FAQs

Q1: DDC precipitates immediately when I add my DMSO stock to the cell culture medium. Why is this happening, and how do I fix it? Causality: DDC is a highly hydrophobic molecule. When a concentrated stock solution prepared in an organic solvent (like DMSO) is introduced into an aqueous cell culture medium, the sudden shift in solvent polarity causes DDC to exceed its thermodynamic solubility limit. This polarity shock leads to supersaturation, rapid nucleation, and the compound "crashing out" of solution 1[1]. Solution: Avoid direct, high-ratio dilutions. Instead, transition to a Lipid-Based Formulation (LBF). LBFs, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), utilize an isotropic mixture of lipids, surfactants, and cosolvents. Upon aqueous dilution, they spontaneously form nanometer-sized micelles that kinetically trap the DDC, preventing precipitation and maintaining it in a bioaccessible state2[2].

Q2: I switched to a surfactant (Tween 80) to solubilize DDC, but now my cells are dying. How do I balance solubility and cytotoxicity? Causality: Surfactants enhance solubility by forming micelles above their critical micelle concentration (CMC). However, because cell membranes are lipid bilayers, excess surfactant will intercalate into the membrane, causing lysis and cytotoxicity. Solution: Keep the final surfactant concentration in your assay well below 0.1% - 0.5% (v/v) 1[1]. If DDC requires more surfactant to stay in solution, switch to a multi-component SMEDDS (e.g., a blend of medium-chain triglycerides, Kolliphor EL, and PEG 400). This synergistic blend reduces the reliance on a single high-concentration surfactant. Scientist's Note: Always run a vehicle control (media + formulation components without DDC) to isolate solvent-induced cytotoxicity from DDC's actual pharmacological effect.

Q3: My assay results are highly variable between replicates, even when no visible precipitate is present. What is causing this? Causality: Highly lipophilic compounds like DDC are prone to non-specific binding (adsorption) to the hydrophobic surfaces of standard polystyrene multi-well plates. Furthermore, DDC may form sub-visible colloidal aggregates that distribute unevenly across the well, leading to inconsistent cellular exposure. Solution: Use glass inserts or ultra-low attachment (hydrophilic) plates to minimize plasticware adsorption. Validate your DDC dispersion using Dynamic Light Scattering (DLS) prior to cell application to ensure a uniform particle size distribution (ideally < 50 nm) and a low polydispersity index (PDI).

Part 2: Experimental Workflows & Protocols

To ensure a self-validating system, do not rely on visual inspection alone. The following protocols detail the creation and verification of a DDC-loaded SMEDDS suitable for in vitro testing.

Protocol 1: Preparation of DDC-Loaded SMEDDS for Cell Culture

Rationale: A Type III Lipid-Based Formulation (SMEDDS) is ideal for "grease-ball" molecules, providing spontaneous microemulsification upon contact with aqueous media 3[3].

  • Excipient Selection: Prepare a blank SMEDDS pre-concentrate by mixing an oil phase (e.g., Capmul MCM), a surfactant (e.g., Kolliphor EL), and a co-solvent (e.g., Transcutol HP) at a 30:50:20 (w/w/w) ratio.

  • DDC Solubilization: Add 5 mg of DDC to 100 mg of the SMEDDS pre-concentrate. Vortex vigorously for 5 minutes.

  • Thermal Incubation: Incubate the mixture in a thermomixer at 37°C for 2 hours to ensure complete thermodynamic dissolution of DDC into the lipid matrix.

  • Aqueous Dispersion: Slowly titrate the DDC-SMEDDS pre-concentrate into pre-warmed (37°C) cell culture medium under continuous magnetic stirring (dilution factor 1:100 to 1:1000).

  • Verification: The resulting dispersion should be optically clear or slightly opalescent, indicating the formation of microemulsions (< 50 nm).

Protocol 2: In Vitro Dispersion and Precipitation Assessment

Rationale: You must confirm that DDC remains solubilized during the entire duration of your in vitro assay (typically 24-72 hours) to avoid false negatives caused by delayed precipitation 4[4].

  • Preparation: Prepare the DDC-loaded media as described in Protocol 1.

  • Incubation: Aliquot 1 mL of the dispersed media into a glass vial and incubate at 37°C in a 5% CO₂ environment (mimicking standard assay conditions).

  • Sampling: At t = 0, 4, 24, and 48 hours, extract a 100 µL sample from the middle of the vial.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet any precipitated or aggregated DDC.

  • Quantification: Analyze the supernatant using HPLC-UV to quantify the concentration of DDC remaining in solution. A drop in concentration > 10% from t=0 indicates formulation instability.

Part 3: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the performance metrics of various solubilization strategies for highly lipophilic compounds like DDC 5[5].

Solubilization StrategyMechanism of ActionMax Solubilization CapacityCytotoxicity RiskRecommended In Vitro Use Case
Cosolvency (DMSO/EtOH) Disrupts water hydrogen bondingLow (< 10 µM)High (> 0.5% v/v)Initial high-throughput screening only
Single Surfactant (Tween 80) Micellar encapsulationModerateHigh (Membrane disruption)Assays tolerating < 0.1% surfactant
Cyclodextrin Complexation Hydrophobic cavity inclusionModerateLowMolecules with suitable steric fit
SMEDDS (Lipid + Surfactant) Spontaneous nano-emulsificationHigh (> 100 µM)Low to ModerateComplex cell-based assays & permeability

Part 4: Visualizations

DDC_Workflow Start DDC In Vitro Assay Check Assess Lipophilicity (Grease-ball molecule) Start->Check DMSO Direct DMSO Dilution (High Risk) Check->DMSO Standard LBF Lipid-Based Formulation (SMEDDS) Check->LBF Optimized Precip Aqueous Precipitation & Assay Failure DMSO->Precip Polarity Shock Dispersion In Vitro Dispersion Test LBF->Dispersion Dispersion->LBF Precipitation Success Stable Nanodispersion & Cellular Uptake Dispersion->Success Micelle Formation

Workflow for overcoming DDC precipitation using Lipid-Based Formulations (SMEDDS).

Cellular_Uptake DDC DDC (Lipophilic) SMEDDS SMEDDS Mixture (Lipids + Surfactants) DDC->SMEDDS Solubilization Micelles Micelles (< 50 nm) SMEDDS->Micelles Aqueous Media Membrane Cell Membrane Micelles->Membrane Endocytosis Intracellular Intracellular Target Membrane->Intracellular Drug Release

Mechanism of DDC intracellular delivery via SMEDDS micellar nanodispersion.

References

  • BenchChem. "Technical Support Center: Overcoming the Low Aqueous Solubility of Hibiscetin for In Vitro Assays."
  • ACS Publications. "Application of Lipid-Based Formulations in Drug Discovery." Journal of Medicinal Chemistry.
  • Frontiers. "Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs." Frontiers in Pharmacology.
  • NIH PMC.
  • NIH PMC. "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges."

Sources

Reference Data & Comparative Studies

Validation

Didodecyl carbonate vs dicaprylyl carbonate in topical formulations

Title: Didodecyl Carbonate vs. Dicaprylyl Carbonate in Topical Formulations: A Comprehensive Technical Guide Introduction In the architecture of topical formulations, the selection of the primary emollient dictates not o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Didodecyl Carbonate vs. Dicaprylyl Carbonate in Topical Formulations: A Comprehensive Technical Guide

Introduction In the architecture of topical formulations, the selection of the primary emollient dictates not only the sensory profile but also the thermodynamic stability and active delivery of the system. Dialkyl carbonates (DACs) have emerged as highly versatile, sustainable alternatives to volatile silicones and petroleum-derived lipids. This guide provides an objective, data-driven comparison between two prominent DACs: the short-medium chain Dicaprylyl Carbonate (C8) and the longer chain Didodecyl Carbonate (C12) . By analyzing their structural differences, formulation scientists can precisely engineer the physicochemical behavior and application suitability of their emulsions.

Physicochemical Profiling: The Role of Alkyl Chain Length

The fundamental divergence in performance between dicaprylyl carbonate and didodecyl carbonate stems directly from their molecular architecture. Dicaprylyl carbonate consists of two eight-carbon (C8) chains linked by a central carbonate group[1]. In contrast, didodecyl carbonate (often referred to as dilauryl carbonate) features longer twelve-carbon (C12) chains[2].

This extension of the alkyl chain significantly increases intermolecular London dispersion forces and chain entanglement. Consequently, dicaprylyl carbonate exhibits a low viscosity (6–8 mPa·s) and a cloud point below -20°C, rendering it a highly fluid, mobile liquid at room temperature[3]. Conversely, didodecyl carbonate possesses a higher molecular weight and a melting point of approximately 58–59°C, causing it to behave as a highly viscous liquid or semi-solid wax depending on ambient conditions and raw material purity[4],[2].

Table 1: Quantitative Comparison of Physicochemical and Sensory Properties

PropertyDicaprylyl Carbonate (C8)Didodecyl Carbonate (C12)
INCI Name Dicaprylyl CarbonateDidodecyl Carbonate / Dilauryl Carbonate
CAS Number 1680-31-56627-45-8
Molecular Weight ~302.45 g/mol ~398.66 g/mol
Melting / Cloud Point < -20°C (Cloud Point)58–59°C (Melting Point)
Viscosity (20°C) 6–8 mPa·sSolid / Highly Viscous
Spreading Value ~1600 mm²/10 min (Fast)< 600 mm²/10 min (Slow/Medium)
Skin Feel Dry, velvety, silicone-likeRich, substantive, occlusive
Primary Application Suncare, lightweight moisturizersBarrier creams, structural viscosity

Mechanistic Insights: Spreading Cascades & Sensory Dynamics

The spreading cascade of an emollient is a critical predictor of the consumer sensory experience and the uniform distribution of active pharmaceutical ingredients (APIs) or UV filters[5]. Dicaprylyl carbonate is classified as a "fast-spreading" emollient (~1600 mm²/10 min)[5],[3]. Its low surface tension (< 30 mN/m) allows it to rapidly wet the stratum corneum, flashing off to leave a dry, velvety finish that effectively mimics cyclomethicone[5],.

In contrast, didodecyl carbonate's longer chains increase internal friction and reduce its spreading rate. This makes it a "slow-spreading" emollient. While this may seem like a disadvantage for lightweight serums, it is highly advantageous when prolonged playtime (e.g., in massage creams) or enhanced barrier occlusion is required to prevent transepidermal water loss (TEWL).

EmollientPathway A Topical Application of Dialkyl Carbonate B Alkyl Chain Length Determination A->B C C8: Dicaprylyl Carbonate B->C Short Chain (C8) D C12: Didodecyl Carbonate B->D Long Chain (C12) E Low Viscosity (6-8 mPas) High Spreading C->E F High Viscosity / Solid Low Spreading D->F G Fast Penetration, Dry/Velvety Finish E->G H Prolonged Playtime, Barrier Occlusion F->H

Mechanistic pathway illustrating how alkyl chain length dictates emollient spreading and skin feel.

Experimental Protocols: Validating Emollient Performance

To objectively select between these two carbonates, formulation scientists must rely on self-validating experimental protocols. Below are the standardized methodologies used to quantify their performance in the lab.

Protocol A: In Vitro Spreading Value Determination Objective: To quantify the spreading cascade of the emollients, explaining the causality between molecular weight and surface distribution. Methodology:

  • Equilibration: Condition the test emollients (Dicaprylyl Carbonate and Didodecyl Carbonate) and standardized filter paper (Whatman No. 1) in an environmental chamber at 25°C and 50% relative humidity for 24 hours. (Note: Didodecyl carbonate must be evaluated at a temperature above its melting point or solubilized in a standard lipid matrix at a fixed ratio to measure relative spreading).

  • Setup: Suspend the filter paper horizontally over a hollow ring stand to prevent surface interference from the benchtop.

  • Application: Using a calibrated positive-displacement micropipette, apply exactly 4 mg of the test emollient to the geometric center of the filter paper.

  • Propagation: Allow the emollient to spread undisturbed for exactly 10 minutes.

  • Measurement: Illuminate the paper with a UV/Vis lamp to clearly delineate the solvent front. Measure the diameter of the spreading circle across four distinct axes to calculate the average radius ( r ).

  • Calculation: Compute the spreading area using A=πr2 (expressed in mm²/10 min). Dicaprylyl carbonate will reliably yield values near 1600 mm²/10 min[5],[3].

Protocol B: Crystalline UV Filter Solubilization Assay Objective: To evaluate the capacity of the carbonate esters to dissolve solid organic UV filters (e.g., Avobenzone or Bemotrizinol), a critical parameter for suncare stability[6]. Methodology:

  • Preparation: Weigh 10.0 g of the test carbonate into a 20 mL temperature-controlled glass scintillation vial.

  • Titration: Add the crystalline UV filter in 1.0% (w/w) increments under continuous magnetic stirring at 300 rpm.

  • Thermal Cycling: Heat the mixture to 80°C to facilitate initial dissolution, breaking the crystal lattice energy. Once the solution is clear, cool it gradually to 25°C at a rate of 1°C/min.

  • Seeding: To prevent supersaturation artifacts, seed the cooled solution with a single microscopic crystal of the UV filter.

  • Observation: Incubate at 25°C for 48 hours. The absence of crystal growth (verified via polarized light microscopy) confirms successful solubilization. Dicaprylyl carbonate's high polarity-to-weight ratio typically yields superior solubilization capacities for crystalline filters compared to the highly aliphatic didodecyl carbonate[3],[7].

Formulation Strategies: Application Selection

  • Dicaprylyl Carbonate: The optimal choice for high-SPF sunscreens, lightweight daily moisturizers, and makeup removers[6],[3]. Its ability to solubilize crystalline UV filters and disperse pigments without leaving a greasy residue makes it a structural pillar in modern "clean beauty" formulations seeking to replace D5 cyclomethicone,[1].

  • Didodecyl Carbonate: Best utilized in rich night creams, barrier repair ointments, and lip care products. Its higher melting point allows it to act as a structural lipid, building viscosity in emulsions and providing a substantive, protective film that mitigates TEWL without the heavy tackiness associated with petrolatum[4],[2].

References

  • Title: Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function. Source: MDPI. URL: [Link]

  • Title: DICAPRYLYL CARBONATE. Source: Ataman Kimya. URL: [Link]

  • Title: Dicaprylyl Carbonate: Benefits & Uses in Skincare. Source: La Pink. URL: [Link]

  • Title: Cetiol® CC/MB - Dicaprylyl Carbonate, Mass Balance by BASF. Source: UL Prospector. URL: [Link]

  • Title: didodecyl carbonate. Source: ChemBK. URL: [Link]

  • Title: Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. Source: Frontiers in Chemistry. URL: [Link]

Sources

Comparative

Comparative Guide: NMR and FTIR Spectroscopic Validation of Synthesized Didodecyl Carbonate

As the demand for advanced hydrophobic materials, lipid nanoparticle (LNP) precursors, and non-aqueous electrolytes accelerates, long-chain symmetrical dialkyl carbonates like Didodecyl Carbonate (DDC) have emerged as su...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for advanced hydrophobic materials, lipid nanoparticle (LNP) precursors, and non-aqueous electrolytes accelerates, long-chain symmetrical dialkyl carbonates like Didodecyl Carbonate (DDC) have emerged as superior alternatives to their short-chain counterparts[1]. While short-chain carbonates like Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) are ubiquitous as green solvents and battery electrolytes, they suffer from high volatility and low lipophilicity. DDC bridges this gap, offering exceptional thermal stability, negligible volatility, and profound hydrophobicity[2].

This guide provides an in-depth, comparative analysis of DDC against traditional dialkyl carbonates, followed by a rigorously designed, self-validating protocol for its synthesis and spectroscopic validation using High-Resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy[3].

Comparative Performance Analysis: DDC vs. Short-Chain Alternatives

To understand the causality behind selecting DDC for advanced formulations (such as synthetic lubricants or lipophilic drug delivery vehicles), we must objectively compare its physicochemical properties against industry-standard alternatives.

Table 1: Comparative Physical & Chemical Properties of Dialkyl Carbonates

PropertyDimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Didodecyl Carbonate (DDC)
Molecular Weight 90.08 g/mol 118.13 g/mol 398.66 g/mol
Alkyl Chain Length C1C2C12
Boiling Point (atm) 90 °C126 °C> 300 °C (Decomposes)
Volatility HighModerateNegligible
Hydrophobicity (LogP) ~0.23~1.21> 9.0
Primary Application Methylating agent, SolventElectrolyte solventLNP lipid tail, Synthetic lubricant

Insight: The massive shift in LogP (>9.0 for DDC) dictates its behavior in self-assembling lipid systems and boundary lubrication. However, this long aliphatic chain also dominates its spectroscopic signature, making precise analytical validation critical to rule out unreacted long-chain alcohols[1].

Experimental Workflow: Synthesis of Didodecyl Carbonate

The synthesis of DDC is typically achieved via the base-catalyzed transesterification of DMC with dodecanol (lauryl alcohol)[3].

Mechanistic Rationale & Causality

Transesterification is an equilibrium-driven process. The reaction proceeds in two steps: first forming the asymmetric intermediate (methyl dodecyl carbonate), followed by a second substitution to form the symmetrical DDC.

  • Causality of Methanol Removal: To drive the equilibrium toward the final DDC product (Le Chatelier’s Principle), the methanol byproduct must be continuously removed via azeotropic distillation with DMC.

  • Causality of Vacuum Distillation: Because DDC degrades at its atmospheric boiling point, high-vacuum distillation (1 mbar at 180 °C) is mandatory to separate the product from unreacted dodecanol without inducing thermal pyrolysis[3].

Step-by-Step Synthesis Protocol
  • Reagent Charging: In a 250 mL three-neck reactor equipped with a mechanical stirrer, thermometer, and a fractional distillation column, add 15.0 g of DMC (0.167 mol), 93.2 g of dodecanol (0.500 mol, excess), and 5.0 g of anhydrous K₂CO₃ catalyst[3].

  • Reflux & Transesterification: Heat the mixture to the reflux temperature of DMC (~90 °C), gradually increasing to 120–140 °C over 5 hours.

  • Azeotropic Distillation: Continuously collect the DMC-methanol azeotrope at the top of the distillation column (head temperature ~63–64 °C) to force the reaction forward.

  • Catalyst Filtration: Cool the crude mixture to room temperature and filter out the solid K₂CO₃.

  • Vacuum Purification: Subject the crude filtrate to fractional vacuum distillation. Remove unreacted dodecanol at ~135 °C (1 mbar), followed by the collection of pure DDC at 180 °C (1 mbar) as a viscous, colorless liquid[3].

G DMC Dimethyl Carbonate (DMC) + Dodecanol Cat Catalyst Addition (K2CO3, 5 wt%) DMC->Cat Reflux Reflux & Transesterification (120°C - 140°C) Cat->Reflux Distill1 Azeotropic Removal of Methanol Reflux->Distill1 Drives Equilibrium Intermediate Methyl Dodecyl Carbonate (Asymmetric Intermediate) Reflux->Intermediate Step 1 DDC Didodecyl Carbonate (DDC) Crude Mixture Intermediate->DDC Step 2 (+ Dodecanol) Purification Vacuum Distillation (180°C, 1 mbar) DDC->Purification PureDDC Pure DDC Product (Viscous Liquid) Purification->PureDDC

Diagram 1: Reaction pathway and experimental workflow for the synthesis of Didodecyl Carbonate.

Spectroscopic Validation: A Self-Validating Analytical System

To ensure absolute trustworthiness in the final product's purity, the analytical protocol must act as a self-validating system. It must not only confirm the presence of DDC but proactively prove the absence of the intermediate (methyl dodecyl carbonate) and the starting material (dodecanol)[3].

FTIR Spectroscopy: Tracking Functional Group Conversion

FTIR is utilized as the primary rapid-screening tool to confirm the transformation of the hydroxyl group into a carbonate linkage.

Table 2: Key FTIR Vibrational Frequencies for DDC Validation

Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
~3300 - 3400 O-H Stretch (Broad)Must be absent. Presence indicates unreacted dodecanol.
~2920, 2850 C-H Stretch (Aliphatic)Confirms the presence of the long dodecyl chains.
~1745 C=O Stretch (Strong)Critical marker. Confirms the formation of the carbonate carbonyl core.
~1260 C-O-C StretchConfirms the ester/carbonate ether linkages.
High-Resolution ¹H and ¹³C NMR: Structural Confirmation

NMR provides the definitive proof of symmetry and purity. The causality of the chemical shifts is rooted in the electronegativity of the carbonate core. The oxygen atoms draw electron density away from the adjacent aliphatic protons, deshielding them and causing a predictable downfield shift[3].

Table 3: Diagnostic ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity & IntegrationAssignmentDiagnostic Role
4.12 Triplet (t), 4H-CH₂-O-C(=O)- (Alpha protons)Confirms esterification. Shifted downfield from 3.64 ppm (dodecanol)[3].
3.78 Singlet (s), 3H-O-CH₃ (Methoxy group)Must be absent. Presence indicates incomplete reaction (asymmetric intermediate).
1.55 - 1.65 Multiplet (m), 4H-CH₂-CH₂-O- (Beta protons)Confirms the secondary environment of the chain[3].
1.26 - 1.32 Multiplet (m), 36H-(CH₂)₉- (Bulk aliphatic)Confirms the intact C12 chain length[3].
0.88 Triplet (t), 6H-CH₃ (Terminal methyls)Confirms chain termination[3].

Self-Validation Logic: The protocol mandates integrating the peak at 4.12 ppm against the region at 3.78 ppm and 3.64 ppm . A pure, symmetrical DDC product will yield a clean triplet at 4.12 ppm (integrating to 4 protons relative to the 6 terminal methyl protons at 0.88 ppm) with absolute baseline silence at 3.78 ppm and 3.64 ppm.

G Sample Synthesized DDC Sample FTIR FTIR Spectroscopy Sample->FTIR NMR 1H & 13C NMR Sample->NMR O_H Absence of O-H (~3300 cm⁻¹) FTIR->O_H No Dodecanol C_O Presence of C=O (~1745 cm⁻¹) FTIR->C_O Carbonate Core H_alpha Alpha Protons Shift (Triplet, 4.12 ppm) NMR->H_alpha Esterification H_methoxy Absence of Methoxy (Singlet, 3.78 ppm) NMR->H_methoxy No Intermediate Purity Validated Symmetrical Dialkyl Carbonate O_H->Purity C_O->Purity H_alpha->Purity H_methoxy->Purity

Diagram 2: Logical decision tree for the self-validating spectroscopic analysis of DDC.

Conclusion

Transitioning from short-chain carbonates (DMC/DEC) to long-chain variants like Didodecyl Carbonate (DDC) unlocks advanced material properties, specifically extreme hydrophobicity and thermal stability[2],[1]. However, the synthesis requires rigorous equilibrium control via azeotropic distillation. By employing a self-validating analytical matrix—where FTIR confirms the functional group transition and ¹H NMR definitively rules out asymmetric intermediates via the absence of the 3.78 ppm methoxy singlet—researchers can guarantee the structural integrity and purity of synthesized DDC for highly sensitive downstream applications.

References

  • Frontiers in Chemistry - Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties (Contains detailed synthesis and NMR validation parameters for Didodecyl Carbonate). URL:[Link]

  • Industrial & Engineering Chemistry Research (ACS) - Dialkyl and diaryl carbonates by carbonate interchange reaction with dimethyl carbonate (Discusses the synthesis of modern synthetic oils based on dialkyl carbonates). URL:[Link]

  • Google Patents - Carbonate Solvents for Non-Aqueous Electrolytes, Non-Aqueous Electrolytes and Electrochemical Devices (Details the application of didodecyl carbonate in advanced non-aqueous systems).

Sources

Validation

Mechanistic Profiling: Molecular Topology and Thermal Causality

Advanced Phase Change Materials for Pharmaceutical Cold Chain Logistics: A Comparative Guide to Didodecyl Carbonate vs. Paraffin Wax Temperature excursions during the transport of biologics, vaccines, and advanced therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Phase Change Materials for Pharmaceutical Cold Chain Logistics: A Comparative Guide to Didodecyl Carbonate vs. Paraffin Wax

Temperature excursions during the transport of biologics, vaccines, and advanced therapy medicinal products (ATMPs) can lead to irreversible protein denaturation and loss of clinical efficacy. Phase Change Materials (PCMs) provide a passive thermal buffer by absorbing and releasing latent heat during solid-liquid phase transitions. For Controlled Room Temperature (CRT) logistics (typically 15°C–25°C), selecting the optimal PCM is a critical engineering decision.

This guide objectively compares a traditional petroleum-derived PCM, Paraffin Wax (specifically n-hexadecane, which melts near 18°C), against an emerging biobased alternative, Didodecyl Carbonate (DDC) .

The macroscopic thermal properties of a PCM are directly dictated by its molecular topology and the intermolecular forces governing its crystalline lattice.

Paraffin Wax (n-Hexadecane): Paraffin waxes, such as n-hexadecane ( C16​H34​ ), are linear alkanes that rely exclusively on van der Waals dispersion forces for crystalline packing. This structural simplicity and lack of branching allow for highly ordered, tightly packed solid phases. Consequently, n-hexadecane exhibits exceptional latent heat capacities (up to 240 J/g) and relatively sharp phase transitions[1]. However, because it is entirely non-polar, it can be challenging to stably encapsulate within polar polymeric shells without extensive surfactant use, leading to potential long-term leakage.

Didodecyl Carbonate (DDC): DDC is a symmetrical oleochemical carbonate synthesized via the carbonate interchange reaction of renewable fatty alcohols[2]. Its molecular topology features two 12-carbon aliphatic tails flanking a central polar carbonate linkage. This polar "hinge" slightly perturbs the perfect crystalline packing seen in pure alkanes. As a result, DDC exhibits a marginally lower latent heat of fusion (~200 J/g) and a wider supercooling margin (melting at 19.3 °C, freezing at 14.3 °C)[3].

The Causality of Polarity: While the latent heat is slightly reduced, the localized dipole of the carbonate group significantly enhances DDC's interfacial compatibility with polar polymeric encapsulants. This chemical affinity drastically mitigates the risk of core-material leakage during the liquid phase—a primary failure mode in pharmaceutical packaging.

Thermophysical Performance Metrics

The following table summarizes the quantitative thermal data for both pure materials, providing a baseline for material selection in CRT logistics.

PropertyDidodecyl Carbonate (DDC)Paraffin Wax (n-Hexadecane)
Chemical Nature Biobased oleochemical carbonate[2]Petroleum-derived n-alkane[1]
Melting Peak ( Tm​ ) 19.3 °C[3]18.0 °C[1]
Crystallization Peak ( Tc​ ) 14.3 °C[3]~11.6 °C (Encapsulated)[4]
Latent Heat of Fusion ( ΔHm​ ) 200 J/g[3]240 J/g[1]
Latent Heat of Crystallization ( ΔHc​ ) 199 J/g[3]~153 J/g (Encapsulated)[4]
Toxicity & Sustainability Nontoxic, Renewable[3]Low toxicity, Non-renewable

Experimental Workflows: Self-Validating Encapsulation and Thermal Testing

Bare PCMs cannot be utilized directly in pharmaceutical packaging due to the risk of liquid-phase leakage and interaction with the payload. They must be microencapsulated. To ensure scientific integrity, the evaluation of these PCMs must follow a self-validating protocol where encapsulation efficiency and thermal stability are iteratively verified.

Protocol 1: Differential Encapsulation Methodologies

Causality: The chemical nature (polarity) of the PCM dictates the required encapsulation method to prevent emulsion collapse.

  • For n-Hexadecane (Suspension Polymerization): Because n-hexadecane is highly hydrophobic, it readily forms stable oil-in-water emulsions. Disperse the alkane with styrene monomers, a cross-linking agent (e.g., divinylbenzene), and a stabilizer like casein. Initiate polymerization at 70°C. This creates a rigid polystyrene shell that can physically withstand the volumetric expansion of the non-polar alkane during melting[5].

  • For DDC (Coaxial Electrospinning): DDC's polar carbonate group can destabilize traditional surfactant-based emulsions. Instead, utilize coaxial electrospinning to physically force a core-shell geometry. Pump a 10–50 w% DDC solution (in chloroform-ethanol) through the inner needle, and a 15 w% poly(methyl ethylacrylate) (PMEA) solution through the outer needle. This yields continuous, ultrafine core-shell nanowebs without relying on spontaneous micelle formation[3].

Protocol 2: Thermal Validation & Leakage Assessment (Self-Validating System)

Causality: A PCM is only viable for drug development logistics if its latent heat capacity remains constant over hundreds of thermal cycles without shell rupture.

  • Baseline DSC Quantification: Subject the pristine microcapsules to Differential Scanning Calorimetry (DSC) at a ramp rate of 5 °C/min. Integrate the area under the endothermic peak to calculate the baseline latent heat of fusion ( ΔHm,0​ )[4].

  • Accelerated Thermal Cycling: Place the samples in a programmable thermal chamber. Cycle the temperature between 0 °C and 40 °C for 500 continuous cycles to simulate multi-year logistical stress[6].

  • Self-Validation Check: Re-analyze the cycled samples via DSC. The system validates its own structural integrity if the post-cycling enthalpy ( ΔHm,500​ ) is ≥0.95×ΔHm,0​ . A significant drop indicates core material leakage.

  • Gravimetric Leakage Assay: Place a known mass of the microencapsulated PCM on pre-weighed filter paper within a vacuum oven set to 30 °C (well above both melting points). After 72 hours, measure the mass retention. High-quality encapsulation must yield <1% mass loss.

Workflow Visualization

PCM_Validation N1 Candidate PCM Selection (DDC vs Paraffin) N2 Microencapsulation (Coaxial Electrospinning / Suspension Poly) N1->N2 Synthesis N3 Accelerated Thermal Cycling (500+ Freeze-Thaw Cycles) N2->N3 Aging N4 DSC & TGA Analysis (Latent Heat & Stability Quantification) N3->N4 Thermal Validation N5 Gravimetric Leakage Assessment (Mass Retention > 99%) N4->N5 Structural Integrity N6 Pharma Cold Chain Integration (CRT Logistics) N5->N6 Pass Criteria Met

Figure 1: Self-validating workflow for PCM microencapsulation and thermal integrity testing.

Strategic Recommendations for Drug Development Professionals

  • Opt for Paraffin Wax (n-Hexadecane) when the absolute maximum thermal buffering capacity per gram is the primary constraint, and the packaging form factor allows for the integration of rigid, robust polystyrene macrocapsules[5],[4].

  • Opt for Didodecyl Carbonate (DDC) when corporate ESG (Environmental, Social, and Governance) mandates require the use of biobased, sustainable materials[2]. Additionally, DDC is highly recommended when the packaging design benefits from flexible, electrospun nanowebs that can conform to complex biologic vial geometries without the risk of phase-separation leakage[3].

References

Sources

Safety & Regulatory Compliance

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